molecular formula C19H15F3N4O B1669577 CP-944629 CAS No. 668990-94-1

CP-944629

Cat. No.: B1669577
CAS No.: 668990-94-1
M. Wt: 372.3 g/mol
InChI Key: VNZJNPIWZYMGAO-UHFFFAOYSA-N
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Description

CP-944629 is a potent and highly selective inhibitor of p38alpha (p38α) kinase, with a reported IC50 value of 1.8 nM . Its research value lies in its exceptional selectivity profile; it shows no significant inhibitory potency against a panel of 26 other kinases, including p38gamma (p38δ), MKK1, MAPK2/ERK2, JNK, MAPKAP-K1a, and MAPKAP-K2 (IC50 >10 µM) . This makes it a valuable tool for specifically investigating the p38α MAPK signaling pathway in cellular models. The compound demonstrates strong activity in cell-based assays, effectively inhibiting LPS-stimulated cellular TNF-α production in vitro, with IC50 values of 63 nM in human whole blood and 8.3 nM in isolated mononuclear cells . Furthermore, this compound is active in vivo, showing good pharmacokinetic profile and oral availability in animal models, with an ED50 of 0.1 mg/kg p.o. in rats . It is supplied as a white to beige powder with a minimum purity of 98% (by HPLC) and a solubility of 10 mg/mL in DMSO . This product is sold for research purposes under agreement from Pfizer Inc. and is intended for Research Use Only, not for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-4-(2,4,5-trifluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O/c1-19(2,3)18-25-24-15-5-4-10(8-26(15)18)17-16(23-9-27-17)11-6-13(21)14(22)7-12(11)20/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZJNPIWZYMGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=CC(=C(C=C4F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057876
Record name CP-944629
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668990-94-1
Record name CP-944629
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668990941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-944629
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB2ZD36HED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

No Publicly Available Data for CP-944629

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and public records, no information was found for a compound designated "CP-944629." This suggests that the identifier may be incorrect, represent an internal code not yet disclosed in public forums, or be a typographical error.

As a result, the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be generated at this time. The core requirements of the request are contingent on the availability of foundational data regarding the compound's mechanism of action, which is currently absent from the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information not accessible through public searches. Without a valid and publicly documented compound name or alternative identifier, a detailed analysis of its pharmacological profile is not possible.

In-Depth Technical Guide: The Cellular Target and Mechanism of Action of CP-944629

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-944629 is a potent and selective small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK). This technical guide delineates the cellular target of this compound, its mechanism of action, and its pharmacological effects. Quantitative data on its potency, selectivity, and in vivo efficacy are presented, along with detailed experimental methodologies for key assays. Furthermore, this document provides visual representations of the p38α signaling pathway and relevant experimental workflows to facilitate a comprehensive understanding of this compound's biological activity.

Core Target and Mechanism of Action

The primary cellular target of this compound is the p38α mitogen-activated protein kinase (MAPK) . This compound exhibits potent inhibitory activity against this kinase, with a reported IC50 of 1.8 nM .

The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] They are key regulators of the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The p38 MAPK pathway is a three-tiered kinase cascade initiated by external stimuli. These stimuli activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAPKKs), specifically MKK3 and MKK6.[2] These MAPKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[2] Activated p38α MAPK subsequently phosphorylates a variety of downstream substrates, including other kinases and transcription factors, culminating in a cellular response.[2]

This compound acts as an ATP-competitive inhibitor, binding to the active site of p38α and preventing the phosphorylation of its downstream targets. This inhibition effectively blocks the signaling cascade responsible for the production of inflammatory mediators.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

ParameterValueSpeciesAssay System
IC50 vs. p38α 1.8 nMHumanRecombinant Enzyme Assay
IC50 vs. TNF-α production 63 nMHumanWhole Blood
IC50 vs. TNF-α production 8.3 nMHumanIsolated Mononuclear Cells

Table 2: In Vivo Efficacy of this compound

ParameterValueSpeciesModel
ED50 (TNF-α inhibition) 0.1 mg/kg, p.o.RatLPS-induced

Table 3: Kinase Selectivity Profile of this compound

KinaseIC50 (µM)
p38α 0.0018
p38γ>10
p38δ>10
MKK1>10
MAPK2/ERK2>10
JNK>10
MAPKAP-K1a>10
MAPKAP-K2>10
Panel of 26 other kinases>10

Table 4: Pharmacokinetic Parameters of this compound

SpeciesBioavailability (F%)
Monkey66%
Rat54%

Experimental Protocols

p38α Kinase Inhibition Assay (Biochemical)

This protocol outlines a non-radioactive, in vitro kinase assay to determine the inhibitory activity of compounds against p38α MAPK.

Materials:

  • Recombinant human p38α MAPK (active)

  • ATF-2 (substrate)

  • Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 5 mM β-glycerophosphate)

  • ATP

  • Test compound (this compound) and positive control (e.g., SB203580)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in DMSO. A typical concentration range for IC50 determination is 100 µM to 1 nM.

  • Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in Kinase Assay Buffer.

  • Assay Plate Setup: Add 1 µl of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µl of the diluted p38α MAPK to each well and incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µl of a solution containing ATF-2 substrate and ATP to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Kinase Activity Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µl of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert the generated ADP to ATP and then to a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

LPS-Induced TNF-α Production in Human Whole Blood

This protocol describes a method to measure the inhibitory effect of this compound on TNF-α production in a physiologically relevant ex vivo system.

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes.

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • RPMI 1640 medium

  • 96-well culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Blood Dilution: Dilute the whole blood 1:10 with RPMI 1640 medium.

  • Compound Treatment: Add various concentrations of this compound to the wells of a 96-well plate.

  • Cell Addition: Add 180 µl of the diluted whole blood to each well.

  • Stimulation: Add 20 µl of LPS solution (final concentration, e.g., 100 ng/mL) to stimulate TNF-α production. For the negative control, add 20 µl of medium.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Plasma Collection: Centrifuge the plate to pellet the blood cells. Collect the supernatant (plasma).

  • TNF-α Measurement: Quantify the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.

Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value as described above.

Signaling Pathways and Experimental Workflows

p38α MAPK Signaling Pathway

p38_pathway cluster_stimuli External Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Inflammatory Cytokines Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Inflammatory Cytokines->MAPKKK Environmental Stress Environmental Stress Environmental Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38a p38α MAPKK->p38a phosphorylates Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38a->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38a->Transcription_Factors phosphorylates Downstream_Kinases->Transcription_Factors Gene_Expression Gene Expression (e.g., TNF-α, IL-1β) Transcription_Factors->Gene_Expression regulates This compound This compound This compound->p38a inhibits

Caption: p38α MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for p38α Inhibitor Screening

inhibitor_screening_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Biochem_Start Compound Dilution Enzyme_Prep Enzyme/Substrate Prep Biochem_Start->Enzyme_Prep Reaction Kinase Reaction Enzyme_Prep->Reaction Detection Luminescence Detection Reaction->Detection Biochem_End IC50 Determination Detection->Biochem_End Cell_Start Whole Blood Dilution Compound_Add Add Compound Cell_Start->Compound_Add LPS_Stim LPS Stimulation Compound_Add->LPS_Stim Incubation Incubation LPS_Stim->Incubation TNF_Measure TNF-α ELISA Incubation->TNF_Measure Cell_End IC50 Determination TNF_Measure->Cell_End

Caption: Workflow for screening and characterizing p38α MAPK inhibitors.

References

The Selectivity Profile of p38α Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of small molecule inhibitors targeting the p38α mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to stress and inflammation. Due to the absence of publicly available data for CP-944629, this document will focus on the well-characterized and selective p38α inhibitor, VX-745 (Neflamapimod) , as a primary example to illustrate the principles of kinase inhibitor selectivity. Additional comparative data for another widely studied inhibitor, BIRB 796 (Doramapimod) , is also included.

Introduction to p38α MAPK and its Inhibition

The p38 MAPK family, comprising four isoforms (α, β, γ, and δ), plays a pivotal role in intracellular signaling cascades that govern cellular processes such as inflammation, apoptosis, and cell differentiation.[1][2] Specifically, the p38α isoform is a central mediator in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive therapeutic target for a range of inflammatory diseases.[3][4] The development of selective p38α inhibitors is a significant area of research aimed at modulating these pathological inflammatory responses.

Quantitative Selectivity Profile of p38α Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This is typically quantified by comparing its inhibitory potency (e.g., IC50 or Kd values) against the primary target versus a panel of other kinases.

Table 1: In Vitro Kinase Inhibition Profile of VX-745
Kinase TargetIC50 (nM)Fold Selectivity vs. p38αReference
p38α (MAPK14) 10 1 [5]
p38β (MAPK11)22022[5]
p38γ (MAPK12)>20,000>2000[5]
p38δ (MAPK13)Not Reported-
ERK1>10,000>1000
JNK1>10,000>1000
JNK2Not Reported-
JNK3>10,000>1000

Data compiled from multiple sources. Fold selectivity is calculated as IC50 (Off-target) / IC50 (p38α).

Table 2: Comparative Selectivity of BIRB 796
Kinase TargetIC50 (nM)Kd (nM)Reference
p38α 38 0.1 [6][7]
p38β65Not Reported[6]
p38γ200Not Reported[6]
p38δ520Not Reported[6]
JNK298-
c-Raf-11400-

IC50 and Kd values for BIRB 796 highlight its potent, high-affinity binding to p38α and its broader activity across all p38 isoforms compared to VX-745.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize the inhibitors discussed.

In Vitro Kinase Assays

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.

Methodology: Spectrophotometric Coupled-Enzyme Assay (for VX-745)

  • Reagents: Purified recombinant human p38α, p38β, and other kinases of interest, ATP, appropriate peptide substrate (e.g., ATF2), pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

  • Assay Principle: The assay measures the rate of ADP production, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the kinase activity.

  • Procedure:

    • Kinase reactions are set up in a 96- or 384-well plate format.

    • Each well contains the kinase, the peptide substrate, and the coupling enzymes in a suitable buffer.

    • The test compound (e.g., VX-745) is added at varying concentrations.

    • The reaction is initiated by the addition of ATP.

    • The change in absorbance at 340 nm is monitored kinetically using a plate reader.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.[5]

Cellular Assays

Objective: To evaluate the potency of an inhibitor in a cellular context by measuring the inhibition of a downstream substrate of the target kinase.

Methodology: Inhibition of LPS-stimulated TNFα Production in Human Whole Blood (for VX-745 and BIRB 796)

  • Cell Source: Freshly drawn human whole blood.

  • Stimulation: Lipopolysaccharide (LPS) is used to stimulate the production of TNFα via the p38 MAPK pathway.

  • Procedure:

    • Aliquots of whole blood are pre-incubated with various concentrations of the test inhibitor (e.g., VX-745 or BIRB 796) for a specified time (e.g., 30 minutes).

    • LPS is then added to stimulate the cells.

    • The blood is incubated for an extended period (e.g., 18-24 hours) at 37°C.

    • Plasma is separated by centrifugation.

  • Quantification: The concentration of TNFα in the plasma is measured using a commercially available ELISA kit.

  • Data Analysis: The percentage of TNFα inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by non-linear regression analysis.[6]

Signaling Pathways and Experimental Workflows

Visual representations of the p38 signaling pathway and the experimental workflow for determining kinase selectivity are provided below using the Graphviz DOT language.

p38_signaling_pathway stimuli Stress Stimuli (UV, Osmotic Shock, Cytokines) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k mkk3_6 MKK3 / MKK6 map3k->mkk3_6 p38a p38α mkk3_6->p38a mapkapk2 MAPKAPK2 p38a->mapkapk2 transcription_factors Transcription Factors (e.g., ATF2, MEF2C) mapkapk2->transcription_factors cytokine_production Pro-inflammatory Cytokine Production (TNFα, IL-1β) transcription_factors->cytokine_production

Caption: The p38α MAPK signaling cascade.

kinase_selectivity_workflow start Start: Select Test Compound primary_screen Primary Screen: In Vitro Kinase Assay (p38α) start->primary_screen selectivity_panel Selectivity Panel: Broad Kinase Panel Assay primary_screen->selectivity_panel cellular_assay Cellular Assay: (e.g., TNFα inhibition) selectivity_panel->cellular_assay data_analysis Data Analysis: Determine IC50 values and Selectivity Profile cellular_assay->data_analysis end End: Characterized Inhibitor data_analysis->end

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

Conclusion

The characterization of a kinase inhibitor's selectivity profile is a cornerstone of preclinical drug development. As exemplified by VX-745, a highly selective p38α inhibitor, and the pan-p38 inhibitor BIRB 796, a thorough understanding of on-target and off-target activities is crucial. The quantitative data and detailed experimental protocols presented in this guide provide a framework for researchers to evaluate and compare the selectivity of p38 MAPK inhibitors, ultimately aiding in the development of more effective and safer therapeutic agents.

References

Unveiling CP-944629: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-944629 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme implicated in inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, tailored for researchers and professionals in drug development. It includes detailed experimental protocols, quantitative biological data, and visual representations of the relevant signaling pathway and synthetic workflow to facilitate a deeper understanding of this significant compound.

Introduction

The p38 MAPK signaling pathway plays a crucial role in cellular responses to a variety of external stimuli, including stress and inflammatory cytokines. Dysregulation of this pathway is associated with a range of diseases, making it a prime target for therapeutic intervention. This compound, chemically known as 5-(3-tert-butyl-[1][2][3]triazolo[4,3-a]pyridin-6-yl)-4-(2,4,5-trifluorophenyl)-1,3-oxazole, emerged from discovery efforts aimed at identifying novel inhibitors of p38 MAPK with potential therapeutic applications. This document details the scientific journey from its conceptualization to its chemical synthesis and biological characterization.

Discovery and Mechanism of Action

The discovery of this compound was rooted in a focused effort to develop potent and selective inhibitors of p38α MAPK. The compound is believed to exert its inhibitory effect by binding to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself. Upon activation by cellular stressors or inflammatory cytokines, a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (e.g., MKK3, MKK6). These MAPKKs then dually phosphorylate and activate p38 MAPK. Activated p38 proceeds to phosphorylate various downstream targets, including other kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2, CREB), leading to a cellular response.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 Transcription_Factors Transcription Factors (ATF2, CREB, etc.) p38_MAPK->Transcription_Factors CP_944629 This compound CP_944629->p38_MAPK Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, beginning with the construction of the core heterocyclic scaffolds, the[1][2][3]triazolo[4,3-a]pyridine and the 1,3-oxazole rings, followed by their coupling. A plausible synthetic route is outlined below.

Synthetic Workflow

The synthesis commences with the preparation of the key intermediates: a substituted[1][2][3]triazolo[4,3-a]pyridine and a functionalized 1,3-oxazole. These intermediates are then coupled to yield the final product, this compound.

Synthesis_Workflow cluster_synthesis Synthetic Pathway of this compound A Starting Material A (Pyridine derivative) C Intermediate 1 ([1,2,4]triazolo[4,3-a]pyridine core) A->C Cyclization B Starting Material B (Trifluorophenyl derivative) D Intermediate 2 (1,3-oxazole core) B->D Heterocycle Formation E This compound (Final Product) C->E Coupling Reaction D->E

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Note: The following is a representative, hypothetical protocol based on common synthetic methodologies for similar heterocyclic compounds, as a specific, publicly available, detailed protocol for this compound is not readily found. Researchers should refer to relevant patents for authoritative synthetic procedures.

Step 1: Synthesis of 6-bromo-3-(tert-butyl)-[1][2][3]triazolo[4,3-a]pyridine (Intermediate 1)

  • To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., N,N-dimethylformamide), add pivaloyl chloride and a non-nucleophilic base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Isolate the resulting amide and subsequently treat it with a dehydrating agent (e.g., phosphorus oxychloride) at elevated temperature to effect cyclization.

  • Purify the crude product via column chromatography to yield Intermediate 1.

Step 2: Synthesis of 4-(2,4,5-trifluorophenyl)-1,3-oxazole (Intermediate 2)

  • React 2,4,5-trifluorobenzaldehyde with tosylmethyl isocyanide in the presence of a base (e.g., potassium carbonate) in a solvent such as methanol.

  • Heat the reaction mixture under reflux for several hours.

  • After completion, cool the reaction and isolate the product by extraction and subsequent purification by crystallization or chromatography to afford Intermediate 2.

Step 3: Coupling of Intermediates to form this compound

  • In a reaction vessel, combine Intermediate 1 and Intermediate 2 in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a suitable base (e.g., sodium carbonate), and a solvent (e.g., toluene/water mixture).

  • Heat the mixture under an inert atmosphere (e.g., argon) at reflux for 24 hours.

  • Monitor the reaction by thin-layer chromatography. Upon completion, cool the mixture and perform an aqueous workup.

  • Purify the final compound, this compound, by column chromatography on silica gel.

Biological Activity and Data

This compound has been evaluated for its inhibitory activity against p38 MAPK. The potency of the compound is typically determined through in vitro kinase assays.

In Vitro p38 MAPK Inhibition Assay Protocol
  • Reagents and Materials:

    • Recombinant human p38α kinase

    • ATP (Adenosine triphosphate)

    • Biotinylated substrate peptide (e.g., a peptide derived from ATF2)

    • This compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin)

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 384-well plate, add the p38α enzyme and the this compound dilutions. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents and incubate to allow for binding.

    • Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data
CompoundTargetAssay TypeIC50 (nM)
This compound p38α MAPKTR-FRET Assay[Data Not Publicly Available]

Note: While this compound is known as a p38 MAPK inhibitor, specific quantitative data such as IC50 values are often proprietary and not always available in the public domain. Researchers are encouraged to consult specialized databases and patent literature for such information.

Conclusion

This compound represents a significant achievement in the pursuit of potent and selective p38 MAPK inhibitors. Its discovery and synthesis have provided a valuable tool for researchers studying the roles of the p38 MAPK pathway in various diseases. The methodologies and data presented in this guide offer a foundational understanding of this compound, intended to support further research and development efforts in the field of kinase inhibitors.

References

Unraveling the Biological Profile of CP-944629: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no public data could be found on a compound designated as CP-944629. This suggests that "this compound" may be an internal development code that has not yet been disclosed in publications, a misnomer, or a compound that has not been the subject of published scientific research.

This guide is therefore unable to provide specific details on the biological activity, mechanism of action, quantitative data, or experimental protocols related to this compound.

General Approach to Characterizing the Biological Activity of a Novel Compound

For the benefit of researchers, scientists, and drug development professionals, we present a generalized framework that would typically be employed to characterize the biological activity of a new chemical entity, which would have been applied to a compound like this compound.

Target Identification and Binding Affinity

The initial step in characterizing a new compound is to identify its molecular target(s). This is often achieved through a combination of computational modeling and experimental screening.

Experimental Protocol: Radioligand Binding Assay

A common method to determine the binding affinity of a compound to its putative target is the radioligand binding assay.

  • Preparation of Cell Membranes: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction.

  • Incubation: The membranes are incubated with a radiolabeled ligand (a known molecule that binds to the target) and varying concentrations of the unlabeled investigational compound (e.g., this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki), which represents the affinity of the compound for the receptor.

Data Presentation:

The binding affinities of a novel compound against a panel of receptors are typically summarized in a table.

ReceptorKi (nM)
Target XValue
Off-target YValue
Off-target ZValue
Functional Activity Assessment

Once binding affinity is established, the functional effect of the compound on its target is determined. This involves assessing whether the compound acts as an agonist, antagonist, inverse agonist, or modulator.

Experimental Protocol: In Vitro Functional Assay (e.g., cAMP Assay for GPCRs)

  • Cell Culture: Cells expressing the target receptor are cultured.

  • Compound Treatment: The cells are treated with varying concentrations of the investigational compound.

  • Stimulation: The cells are stimulated with a known agonist for the receptor.

  • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP), a common second messenger, are measured using techniques like ELISA or HTRF.

  • Data Analysis: The data is used to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the compound.

Data Presentation:

Functional assay results are often presented in a table comparing the potency and efficacy of the compound.

AssayParameterValue
Functional AssayIC50 / EC50 (nM)Value
Emax (%)Value
Signaling Pathway Analysis

Understanding how a compound modulates intracellular signaling pathways is crucial.

Workflow for Signaling Pathway Analysis:

G Compound Compound Target Target Compound->Target Binds to Second_Messenger Second_Messenger Target->Second_Messenger Activates/Inhibits Downstream_Kinase Downstream_Kinase Second_Messenger->Downstream_Kinase Modulates Transcription_Factor Transcription_Factor Downstream_Kinase->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: Generalized signaling pathway initiated by compound binding.

In Vivo Efficacy and Pharmacokinetics

The final preclinical stage involves evaluating the compound's efficacy and pharmacokinetic properties in animal models.

Experimental Workflow for In Vivo Studies:

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Post-Dosing Animal_Model_Selection Animal_Model_Selection Baseline_Measurements Baseline_Measurements Animal_Model_Selection->Baseline_Measurements Compound_Administration Compound_Administration Baseline_Measurements->Compound_Administration PK_Sampling Pharmacokinetic Sampling Compound_Administration->PK_Sampling PD_Assessment Pharmacodynamic Assessment Compound_Administration->PD_Assessment Efficacy_Evaluation Efficacy_Evaluation PD_Assessment->Efficacy_Evaluation

Caption: Typical workflow for in vivo compound evaluation.

While specific data for this compound is not available, the methodologies and frameworks outlined above represent the standard approach to characterizing the biological activity of a novel compound. Should information on this compound become publicly available, a detailed technical guide would be structured around these core principles of target identification, functional characterization, pathway analysis, and in vivo validation. Researchers are encouraged to consult scientific databases and publications for the most current information.

CP-944629: A Potential Anti-Tumor Agent Targeting the p38α MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on the compound CP-944629 and the broader field of p38 MAPK inhibition in oncology. This compound is not currently marketed as an anti-tumor agent, and its clinical efficacy in cancer has not been established. This guide is intended for informational and research purposes only.

Introduction

This compound is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α). While not extensively characterized in the context of oncology, its specific mechanism of action warrants consideration of its potential as an anti-tumor agent. The p38 MAPK signaling pathway plays a complex and often contradictory role in cancer, implicated in both tumor suppression and progression. This dual functionality makes p38α a compelling, albeit challenging, therapeutic target. This technical guide provides a comprehensive overview of this compound's known pharmacological profile, the rationale for its investigation as a potential anti-cancer therapeutic based on the role of p38α in tumorigenesis, and detailed experimental protocols for its preclinical evaluation.

Core Compound Data: this compound

The following table summarizes the available quantitative data for this compound, highlighting its potency and selectivity as a p38α inhibitor.

ParameterValueCell/SystemReference
p38α IC50 1.8 nMIn vitro kinase assay[1]
Other Kinases IC50 >10 µMPanel of 26 kinases (including p38γ, p38δ, MKK1, ERK2, JNK)[1]
TNF-α Production IC50 63 nMHuman whole blood (LPS-stimulated)[1]
TNF-α Production IC50 8.3 nMIsolated human mononuclear cells (LPS-stimulated)[1]
In vivo TNF-α Production ED50 0.1 mg/kg p.o.Rat (LPS-stimulated)[1]
Oral Bioavailability (F) 54%Rat[1]
Oral Bioavailability (F) 66%Monkey[1]

The p38 MAPK Signaling Pathway in Cancer: A Dual Role

The p38 MAPK pathway is a critical mediator of cellular responses to a wide array of extracellular stimuli, including stress, inflammatory cytokines, and growth factors.[2] The pathway's role in cancer is highly context-dependent, acting as both a tumor suppressor and a promoter of tumor progression.[1][2][3][4]

Tumor Suppressive Functions:

  • Cell Cycle Arrest: p38 activation can induce cell cycle arrest at both the G1/S and G2/M phases, thereby preventing uncontrolled proliferation.[1]

  • Apoptosis: In response to cellular stress, such as that induced by chemotherapy, p38 can promote programmed cell death.[1][5]

  • Inhibition of Transformation: The p38 pathway can inhibit Ras-induced transformation, a key event in the development of many cancers.[1]

Tumor Promoting Functions:

  • Enhanced Survival: In certain contexts, p38 signaling can promote cancer cell survival, contributing to resistance to therapy.[1][6]

  • Invasion and Metastasis: p38α has been implicated in the regulation of matrix metalloproteinases and other factors that facilitate tumor cell invasion and metastasis.[5]

  • Angiogenesis: The p38 pathway can contribute to the formation of new blood vessels that supply tumors with nutrients and oxygen.[5]

  • Inflammation: Chronic inflammation is a known driver of cancer, and p38 plays a key role in mediating inflammatory responses.[3]

This dual role of p38α suggests that its inhibition could be beneficial in cancers where its pro-tumorigenic functions are dominant.

p38_MAPK_Signaling_Pathway stimuli Stress / Cytokines map3k MAP3K (e.g., ASK1, TAK1) stimuli->map3k mkk MKK3 / MKK6 map3k->mkk p38a p38α mkk->p38a substrates Downstream Substrates (e.g., MK2, ATF2, p53) p38a->substrates pro_tumor Pro-Tumorigenic Effects (Survival, Invasion, Angiogenesis) substrates->pro_tumor anti_tumor Anti-Tumorigenic Effects (Apoptosis, Cell Cycle Arrest) substrates->anti_tumor

p38 MAPK Signaling Pathway in Cancer.

Experimental Protocols

Detailed methodologies are crucial for the preclinical evaluation of this compound as a potential anti-tumor agent.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α and other kinases.

Materials:

  • Recombinant human p38α enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

  • ATP

  • Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • This compound (serially diluted)

  • [γ-32P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • Phosphocellulose paper or 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant p38α enzyme, and the substrate peptide.

  • Add serial dilutions of this compound to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

  • Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper and washing away unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Alternatively, use a non-radioactive method like the ADP-Glo™ assay to measure ADP production, which is proportional to kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (serially diluted)

  • 96-well cell culture plates

  • MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • If using MTT, solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

experimental_workflow start Start: Hypothesis (this compound has anti-tumor potential) invitro In Vitro Studies start->invitro kinase_assay Kinase Inhibition Assay (IC50 determination) invitro->kinase_assay cell_based Cell-Based Assays (Proliferation, Apoptosis, Migration) invitro->cell_based invivo In Vivo Studies kinase_assay->invivo cell_based->invivo xenograft Tumor Xenograft Models (Efficacy, Tolerability) invivo->xenograft pkpd Pharmacokinetics/Pharmacodynamics (PK/PD analysis) invivo->pkpd end Conclusion: Potential for Clinical Development xenograft->end pkpd->end

Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a potent and selective inhibitor of p38α with a pharmacological profile that suggests its potential as a therapeutic agent in diseases where p38α is a key driver. While its role in oncology is yet to be defined, the intricate involvement of the p38 MAPK pathway in various aspects of tumorigenesis provides a strong rationale for its investigation as an anti-tumor agent. The dual nature of p38 signaling in cancer necessitates a careful selection of tumor types and patient populations for potential clinical development. Further preclinical studies are warranted to elucidate the anti-cancer efficacy of this compound and to identify predictive biomarkers for patient stratification. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such investigations.

References

The Nexus of p38 MAPK Signaling and Topoisomerase-Mediated DNA Damage: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Cellular Stress Response Pathways at the Intersection of Kinase Inhibition and DNA Topology

This technical guide addresses the proposed topic of CP-944629 and its role in DNA topoisomerase inhibition. Extensive investigation of the scientific literature reveals no direct evidence of this compound acting as an inhibitor of DNA topoisomerases. This compound is well-characterized as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha, with an IC50 of 3.2 nM.[1] The available data, therefore, does not support the creation of a whitepaper on the direct inhibition of DNA topoisomerases by this compound.

However, an important and clinically relevant indirect relationship exists between the p38 MAPK pathway and the cellular consequences of DNA topoisomerase inhibition. This guide will, therefore, provide an in-depth exploration of this intersection, focusing on the role of p38 MAPK signaling in the cellular response to DNA damage induced by topoisomerase inhibitors. This information is critical for researchers, scientists, and drug development professionals working in the fields of oncology and cellular stress responses.

The p38 MAPK Pathway: A Key Regulator of Cellular Stress Response

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular and intracellular stresses, including inflammatory cytokines, osmotic shock, and, notably, DNA damage.[2][][4] This pathway plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, cell cycle arrest, and cell differentiation.[2][5][6] The activation of the p38 MAPK pathway is a key cellular defense mechanism against genotoxic stress.

Topoisomerase Inhibition as a Trigger for the p38 MAPK-Mediated DNA Damage Response

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[7][8] Inhibitors of these enzymes are a cornerstone of cancer chemotherapy.[8][9][10] These inhibitors can be broadly classified into two categories:

  • Topoisomerase Poisons: These agents, such as etoposide and doxorubicin, stabilize the transient covalent complex between the topoisomerase and DNA, leading to DNA strand breaks.[9]

  • Catalytic Inhibitors: These compounds interfere with the catalytic cycle of the enzyme without stabilizing the cleavage complex.

The DNA double-strand breaks induced by topoisomerase poisons are a potent trigger for the DNA damage response (DDR). Several studies have demonstrated that treatment of cells with topoisomerase II inhibitors leads to the activation of the p38 MAPK pathway.[11] This activation is a crucial component of the cellular response to this form of genotoxic stress, often leading to cell cycle arrest or apoptosis.[4][11]

Signaling Pathway: From Topoisomerase Inhibition to p38 Activation

The following diagram illustrates the signaling cascade from the induction of DNA damage by topoisomerase II inhibitors to the activation of the p38 MAPK pathway.

TopoII_p38_Pathway TopoII_Inhibitor Topoisomerase II Inhibitors (Poisons) TopoII_DNA_Complex Stabilized Topo II- DNA Cleavage Complex TopoII_Inhibitor->TopoII_DNA_Complex DSBs DNA Double-Strand Breaks (DSBs) TopoII_DNA_Complex->DSBs ATM_ATR ATM/ATR Kinases DSBs->ATM_ATR Senses Damage p38_MAPKK MKK3 / MKK6 ATM_ATR->p38_MAPKK Activates p38_MAPK p38 MAPK p38_MAPKK->p38_MAPK Phosphorylates & Activates Cellular_Response Cellular Responses: - Cell Cycle Arrest - Apoptosis - Inflammation p38_MAPK->Cellular_Response Regulates CP944629 This compound CP944629->p38_MAPK Inhibits

Figure 1. Signaling pathway from Topoisomerase II inhibition to p38 MAPK activation.

Quantitative Data and Experimental Protocols

Due to the absence of studies directly investigating this compound as a topoisomerase inhibitor, there is no quantitative data (e.g., IC50 values) for the direct inhibition of topoisomerases by this compound.

However, for researchers interested in exploring the interplay between p38 inhibition and topoisomerase-induced DNA damage, the following experimental approaches are recommended.

Topoisomerase Activity Assays

Standard assays to measure the activity of topoisomerases in vitro include:

  • Topoisomerase I: Relaxation of supercoiled plasmid DNA. The conversion of supercoiled DNA to its relaxed form can be visualized by agarose gel electrophoresis.

  • Topoisomerase II: Decatenation of kinetoplast DNA (kDNA). Topoisomerase II disentangles the interlocked DNA circles of kDNA, and the resulting minicircles can be separated from the kDNA network by gel electrophoresis.

Cellular Assays for DNA Damage and p38 Activation

To investigate the cellular response to topoisomerase inhibition and the role of p38, the following workflow can be employed:

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with: 1. Vehicle Control 2. Topoisomerase Inhibitor 3. This compound 4. Topo Inhibitor + this compound Start->Treatment Incubation Incubate for Defined Time Points Treatment->Incubation Analysis Downstream Analysis Incubation->Analysis Western_Blot Western Blot for: - Phospho-p38 - Total p38 - γH2AX (DNA Damage Marker) - Cleaved Caspase-3 (Apoptosis) Analysis->Western_Blot Cell_Cycle Flow Cytometry for Cell Cycle Analysis (e.g., Propidium Iodide Staining) Analysis->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Analysis->Apoptosis_Assay

Figure 2. Experimental workflow for studying the interplay of p38 inhibition and topoisomerase-induced DNA damage.

Conclusion and Future Directions

Future research should focus on elucidating the precise role of p38 MAPK signaling in the context of different topoisomerase inhibitors and in various cancer types. Such studies will be instrumental in designing rational combination therapies that could enhance the therapeutic index of existing anticancer drugs. The logical relationship for a potential therapeutic strategy is outlined below.

Therapeutic_Logic Topo_Inhibitor Topoisomerase Inhibitor DNA_Damage Induces DNA Damage in Cancer Cells Topo_Inhibitor->DNA_Damage p38_Activation Activates p38 MAPK Survival Signaling DNA_Damage->p38_Activation Enhanced_Apoptosis Enhanced Cancer Cell Apoptosis DNA_Damage->Enhanced_Apoptosis Block_Survival Blocks Pro-Survival Signaling CP944629 This compound CP944629->p38_Activation Inhibits CP944629->Block_Survival Block_Survival->Enhanced_Apoptosis

Figure 3. Logical framework for combination therapy.

References

In-Depth Technical Guide: CP-944629 (CAS Number 668990-94-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-944629 is a potent and selective small-molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α). This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and key preclinical data. Detailed experimental methodologies for relevant assays are described, and quantitative data are presented in structured tables for clarity. Signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of its biological context and evaluation process. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of p38α inhibition.

Introduction

This compound, with CAS number 668990-94-1, has been identified as a highly potent and selective inhibitor of p38α kinase. The p38 MAPK pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress, making it a key target in various inflammatory diseases and other pathological conditions. By selectively targeting p38α, this compound offers a promising therapeutic strategy for mitigating the downstream effects of this signaling cascade, such as the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).

Initial investigations have also suggested a potential role for this compound in other therapeutic areas, including oncology and spinal muscular atrophy (SMA), although the latter application is less established. This guide will delve into the available technical data to provide a thorough understanding of this investigational compound.

Mechanism of Action

This compound exerts its pharmacological effect through the direct inhibition of the p38α kinase. The p38 MAPK signaling cascade is a three-tiered pathway involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK). Upon activation by upstream stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1β) or cellular stress, MAP3Ks phosphorylate and activate MAP2Ks (MKK3 and MKK6), which in turn dually phosphorylate and activate p38α on threonine and tyrosine residues within a conserved TGY motif.

Activated p38α then phosphorylates a variety of downstream substrates, including other kinases and transcription factors. This leads to the regulation of gene expression and the production of inflammatory mediators. This compound, by binding to the ATP-binding pocket of p38α, prevents the phosphorylation of its downstream targets, thereby attenuating the inflammatory response.

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of inhibition by this compound.

p38_pathway stimuli Inflammatory Cytokines / Stress map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MAP2K (MKK3/6) map3k->map2k p38a p38α map2k->p38a downstream Downstream Substrates (Kinases, Transcription Factors) p38a->downstream cp944629 This compound cp944629->p38a Inhibition response Inflammatory Response (e.g., TNF-α production) downstream->response

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

Pharmacological Profile

Potency and Selectivity

This compound is a highly potent inhibitor of p38α. In vitro kinase assays have demonstrated its ability to inhibit the enzyme at nanomolar concentrations. Furthermore, it exhibits excellent selectivity for p38α over other related kinases, which is a critical attribute for minimizing off-target effects.

Parameter Value Assay System
p38α IC50 1.8 nMIn vitro kinase assay
p38γ IC50 >10 µMIn vitro kinase assay
p38δ IC50 >10 µMIn vitro kinase assay
Selectivity Panel No significant inhibition of 26 other kinases at concentrations up to 10 µMKinase selectivity profiling

Table 1: In Vitro Potency and Selectivity of this compound.

Cellular Activity

The inhibitory effect of this compound on p38α translates to potent activity in cellular assays. It effectively inhibits the production of TNF-α in response to lipopolysaccharide (LPS) stimulation in both human whole blood and isolated peripheral blood mononuclear cells (PBMCs).

Parameter Value Cell System
TNF-α IC50 63 nMHuman whole blood
TNF-α IC50 8.3 nMHuman isolated mononuclear cells

Table 2: Cellular Activity of this compound in TNF-α Production Assays.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. Oral administration of the compound effectively inhibits LPS-induced TNF-α production in rats.

Parameter Value Animal Model
ED50 (p.o.) 0.1 mg/kgRat

Table 3: In Vivo Efficacy of this compound.

Preclinical Pharmacokinetics

This compound has shown favorable pharmacokinetic properties in preclinical species, including good oral bioavailability.

Species Oral Bioavailability (F%)
Rat 54%
Monkey 66%

Table 4: Oral Bioavailability of this compound in Preclinical Species.

Experimental Protocols

In Vitro p38α Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against p38α kinase.

kinase_assay_workflow start Start prepare Prepare Assay Components: - p38α enzyme - Kinase buffer - ATP - Substrate (e.g., ATF2) - this compound (serial dilutions) start->prepare incubate Incubate Components prepare->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylated Substrate (e.g., ADP-Glo, HTRF) stop->detect analyze Data Analysis (IC50 determination) detect->analyze end End analyze->end

Caption: General Workflow for an In Vitro p38α Kinase Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound stock to achieve the desired concentration range.

    • Prepare the kinase reaction buffer containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, and BSA.

    • Dilute the p38α enzyme and its substrate (e.g., a peptide substrate like ATF2) in the kinase buffer.

    • Prepare the ATP solution in the kinase buffer.

  • Assay Procedure:

    • Add the diluted compound or vehicle control to the wells of a microplate.

    • Add the p38α enzyme and substrate mixture to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a suitable stop reagent (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ which measures ADP formation, or a technology like HTRF® that uses specific antibodies to detect the phosphorylated product.

    • Measure the signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

TNF-α Release Assay in Human Whole Blood

This protocol outlines a general procedure for measuring the inhibitory effect of a compound on LPS-induced TNF-α production in human whole blood.

tnf_assay_workflow start Start collect Collect Fresh Human Whole Blood (using an anticoagulant like heparin) start->collect preincubate Pre-incubate Blood with this compound (serial dilutions) or Vehicle collect->preincubate stimulate Stimulate with LPS preincubate->stimulate incubate Incubate at 37°C stimulate->incubate separate Separate Plasma by Centrifugation incubate->separate measure Measure TNF-α Levels in Plasma (e.g., ELISA, HTRF) separate->measure analyze Data Analysis (IC50 determination) measure->analyze end End analyze->end

Caption: General Workflow for a TNF-α Release Assay in Human Whole Blood.

Methodology:

  • Sample and Compound Preparation:

    • Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).

    • Prepare serial dilutions of this compound in a suitable vehicle.

  • Assay Procedure:

    • In a 96-well plate, add the diluted compound or vehicle control.

    • Add the fresh whole blood to each well.

    • Pre-incubate the plate for a short period (e.g., 30 minutes) at 37°C.

    • Add lipopolysaccharide (LPS) to each well to stimulate TNF-α production (final concentration typically 10-100 ng/mL).

    • Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Measurement and Analysis:

    • Centrifuge the plate to pellet the blood cells.

    • Carefully collect the plasma supernatant.

    • Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA kit or a homogeneous assay technology like HTRF®, following the manufacturer's instructions.

    • Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Potential Therapeutic Applications

The primary therapeutic rationale for a p38α inhibitor like this compound is in the treatment of inflammatory diseases. Given its potent inhibition of TNF-α production, it could be explored for conditions such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).

The mention of its potential use in cancer and spinal muscular atrophy suggests broader investigational avenues. In oncology, p38α has been implicated in processes like cell survival, migration, and invasion. For spinal muscular atrophy, the connection is less direct but may involve modulation of pathways that affect motor neuron survival or the expression of the SMN protein. However, further preclinical data are needed to substantiate these potential applications.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of p38α kinase. Its strong inhibitory effect on TNF-α production in both in vitro and in vivo models highlights its potential as a therapeutic agent for inflammatory diseases. The comprehensive data presented in this guide, including its pharmacological profile and detailed experimental methodologies, provide a solid foundation for further research and development of this compound. Future studies should focus on elucidating its efficacy in various disease models, further characterizing its safety profile, and exploring its potential in other therapeutic areas. As of the current date, there is no publicly available information on clinical trials for this compound.

Unraveling the Structure-Activity Relationship of CP-944629: A Deep Dive for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific literature and databases has revealed no specific information pertaining to a compound designated as "CP-944629." This suggests that the compound may be an internal designation not yet disclosed in public research, a novel and very recent discovery pending publication, or potentially a misidentified compound number.

The "CP-" prefix is commonly used by pharmaceutical companies, such as Pfizer, to designate investigational compounds. For instance, compounds like CP-122721, a neurokinin-1 (NK-1) receptor antagonist, and CP-101606, a selective NMDA receptor antagonist, have been subjects of scientific publications.[1][2] However, no such documentation could be located for this compound.

Without access to the chemical structure and biological data of this compound, a detailed analysis of its structure-activity relationship (SAR) is not possible. The core of SAR studies lies in systematically modifying the chemical structure of a lead compound and observing the corresponding changes in its biological activity. This process is fundamental to optimizing drug candidates for improved potency, selectivity, and pharmacokinetic properties.

To proceed with a comprehensive technical guide as requested, the correct and publicly available designation or the chemical structure of the compound of interest is required. Should this information become available, a thorough analysis would typically involve the following sections:

Core Scaffold and Pharmacophore Analysis

A foundational aspect of the SAR study would be the identification of the core chemical scaffold of this compound and the key functional groups responsible for its biological activity (the pharmacophore). This would involve a detailed examination of its three-dimensional structure and its interaction with its biological target.

Tabular Summary of Quantitative SAR Data

The heart of a technical guide on SAR is the clear and concise presentation of quantitative data. This would be organized into tables to facilitate comparison of analogs.

Table 1: In Vitro Potency and Selectivity of this compound Analogs

Compound IDModification from this compoundTarget Binding Affinity (Ki, nM)Functional Potency (IC50/EC50, nM)Selectivity vs. Off-Target(s) (Fold)
This compound-[Data Unavailable][Data Unavailable][Data Unavailable]
Analog 1[e.g., R1 = CH3][Data Unavailable][Data Unavailable][Data Unavailable]
Analog 2[e.g., R2 = Cl][Data Unavailable][Data Unavailable][Data Unavailable]
Analog 3[e.g., Aromatic ring substitution][Data Unavailable][Data Unavailable][Data Unavailable]

Table 2: In Vivo Efficacy of Key this compound Analogs

Compound IDAnimal ModelDose (mg/kg)Route of AdministrationEfficacy Endpoint (% inhibition, etc.)
This compound[Data Unavailable][Data Unavailable][Data Unavailable][Data Unavailable]
Analog X[Data Unavailable][Data Unavailable][Data Unavailable][Data Unavailable]

Detailed Experimental Protocols

To ensure reproducibility and critical evaluation of the data, detailed methodologies for key experiments would be provided.

Radioligand Binding Assay

This protocol would detail the preparation of cell membranes or purified receptors, the radioligand used, incubation conditions (buffer composition, temperature, and time), the method for separating bound from free radioligand, and the technique for quantifying radioactivity.

Functional Assays

Depending on the target, this could include protocols for enzyme inhibition assays, second messenger accumulation assays (e.g., cAMP or calcium flux), or reporter gene assays. The protocol would specify cell lines, reagents, stimulation conditions, and detection methods.

In Vivo Models

A description of the animal models used to assess the efficacy of this compound and its analogs would be provided. This would include details on the species and strain of animals, the disease induction method, dosing regimen, and the endpoints measured.

Visualizing Molecular Interactions and Pathways

Diagrams are crucial for illustrating complex biological processes and experimental designs.

Signaling Pathway of the Target

This compound This compound Target_Receptor Target_Receptor This compound->Target_Receptor Binds to Downstream_Effector_1 Downstream_Effector_1 Target_Receptor->Downstream_Effector_1 Activates/Inhibits Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental Workflow for SAR Screening

Lead_Compound Lead_Compound Chemical_Synthesis Chemical_Synthesis Lead_Compound->Chemical_Synthesis Analog_Library Analog_Library Chemical_Synthesis->Analog_Library In_Vitro_Screening In_Vitro_Screening Analog_Library->In_Vitro_Screening SAR_Analysis SAR_Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Chemical_Synthesis Iterative Design In_Vivo_Testing In_Vivo_Testing SAR_Analysis->In_Vivo_Testing Promising Analogs Optimized_Candidate Optimized_Candidate In_Vivo_Testing->Optimized_Candidate

Caption: General workflow for a structure-activity relationship study.

References

Methodological & Application

Application Notes and Protocols for CP-944629 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

CP-944629 is a research compound of interest for its potential applications in cell biology and drug development. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on various cellular processes.

Mechanism of Action

Currently, publicly available scientific literature does not provide specific details on the precise mechanism of action for this compound. Researchers are encouraged to perform target identification and validation studies to elucidate its molecular targets and signaling pathways.

Data Presentation

Due to the limited availability of public data, a comprehensive summary of quantitative data such as IC50 values, effective concentrations, and treatment durations in various cell lines is not possible at this time. Researchers are advised to perform dose-response and time-course experiments to determine the optimal experimental conditions for their specific cell models.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound in cell culture. It is crucial to optimize these protocols for specific cell types and experimental questions.

General Cell Culture and Maintenance

Standard aseptic techniques should be followed for all cell culture procedures.

  • Cell Thawing:

    • Rapidly thaw the cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.

    • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to an appropriate culture vessel.

  • Cell Passaging:

    • Monitor cell confluency daily. Passage cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.[1][2]

    • For adherent cells, wash with a balanced salt solution (without calcium and magnesium) and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA).[1]

    • Neutralize the dissociation reagent with complete growth medium and centrifuge the cells.

    • Resuspend the cell pellet in fresh medium and seed new culture vessels at the appropriate density.[2]

  • Cell Counting:

    • Perform cell counting using a hemocytometer or an automated cell counter.

    • Use a viability stain, such as trypan blue, to distinguish between live and dead cells.[1]

This compound Treatment Protocol
  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in complete growth medium. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells.

  • Cell Seeding:

    • Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will allow for logarithmic growth throughout the experiment.[3]

    • Allow cells to adhere and stabilize for 24 hours before treatment.[3]

  • Treatment:

    • Remove the old medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration.

Endpoint Assays

A variety of assays can be used to assess the effects of this compound on cultured cells. The choice of assay will depend on the specific research question.

  • Cell Viability and Proliferation Assays: (e.g., MTT, WST-1, or CellTiter-Glo® assays) to determine the effect of the compound on cell growth.

  • Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to investigate if the compound induces programmed cell death.

  • Cell Cycle Analysis: (e.g., Propidium iodide staining followed by flow cytometry) to determine if the compound affects cell cycle progression.

  • Western Blotting: To analyze changes in the expression levels of specific proteins involved in relevant signaling pathways.

  • Quantitative PCR (qPCR): To measure changes in gene expression levels.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for studying the effects of this compound and a hypothetical signaling pathway that could be investigated.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Maintain Cell Culture Seed_Cells Seed Cells in Plates Cell_Culture->Seed_Cells Prepare_CP944629 Prepare this compound Stock Treat_Cells Treat with this compound Prepare_CP944629->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Endpoint_Assays Perform Endpoint Assays (e.g., Viability, Apoptosis) Incubate->Endpoint_Assays Data_Collection Collect Data Endpoint_Assays->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: General experimental workflow for this compound treatment in cell culture.

Hypothetical Signaling Pathway

G CP944629 This compound Receptor Cell Surface Receptor CP944629->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway modulated by this compound.

Disclaimer: The information provided in this document is for research purposes only. It is essential to consult relevant safety data sheets (SDS) for this compound and follow all applicable laboratory safety guidelines. The protocols provided are general recommendations and should be optimized for specific experimental needs.

References

Dissolving CP-944629 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of CP-944629, a potent p38α mitogen-activated protein kinase (MAPK) inhibitor, for in vivo research applications. The following sections offer guidance on solvent selection, formulation preparation, and administration for preclinical animal studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for developing a suitable in vivo formulation. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₁₅F₃N₄OInternal Data
Molecular Weight 372.35 g/mol Internal Data
Appearance White to off-white solidInternal Data
Solubility Soluble in DMSOInternal Data
pKa Not available-
LogP Not available-

Recommended Protocol for Formulation of this compound for Oral Administration

Given that this compound is a small molecule inhibitor intended for oral administration, a common approach for poorly water-soluble compounds is to prepare a suspension. A vehicle containing a suspending agent like methylcellulose is often employed to ensure uniform dosing.

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • 0.5% (w/v) Methylcellulose in sterile water

  • Sterile water for injection

  • Vortex mixer

  • Sonicator (optional)

  • Sterile tubes (e.g., 1.5 mL or 15 mL conical tubes)

  • Pipettes and sterile tips

Experimental Protocol
  • Preparation of 0.5% Methylcellulose Vehicle:

    • Weigh the appropriate amount of methylcellulose powder.

    • Heat approximately one-third of the required volume of sterile water to 60-70°C.

    • Add the methylcellulose powder to the hot water and stir until it is thoroughly wetted.

    • Add the remaining two-thirds of the sterile water as cold water (2-8°C) or ice.

    • Continue to stir the mixture at a low temperature until a clear, viscous solution is formed.

    • Store the 0.5% methylcellulose solution at 2-8°C.

  • Dissolution of this compound:

    • Accurately weigh the required amount of this compound powder.

    • To aid in the initial dispersion, first, dissolve the this compound in a minimal amount of DMSO. A common starting point is to use a volume of DMSO that results in a high-concentration stock solution (e.g., 10-50 mg/mL). It is crucial to use the smallest volume of DMSO possible, as it can be toxic to animals at higher concentrations.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution if necessary.

  • Preparation of the Final Dosing Suspension:

    • While vortexing the 0.5% methylcellulose vehicle, slowly add the this compound/DMSO stock solution to the desired final concentration. For example, to prepare a 1 mg/mL suspension, add the appropriate volume of the stock solution to the methylcellulose vehicle.

    • Continue to vortex the suspension for 5-10 minutes to ensure a homogenous mixture.

    • Visually inspect the suspension for any undissolved particles. A well-prepared suspension should appear uniform.

  • Administration:

    • The resulting suspension can be administered to animals via oral gavage.

    • It is essential to keep the suspension continuously mixed (e.g., using a stir plate or by vortexing between doses) during administration to prevent settling of the compound and ensure accurate dosing.

Quantitative Data Summary
ParameterRecommended RangeNotes
This compound Concentration 1 - 10 mg/mLDependent on the required dose (mg/kg) and dosing volume.
DMSO Concentration < 5% of total volumeTo minimize potential toxicity.
Methylcellulose Conc. 0.5% (w/v)A commonly used suspending agent.
Dosing Volume (Mouse) 5 - 10 mL/kgStandard for oral gavage in mice.
Dosing Volume (Rat) 5 - 10 mL/kgStandard for oral gavage in rats.

Experimental Workflow Diagram

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh this compound dissolve Dissolve in minimal DMSO weigh->dissolve mix Add this compound/DMSO to Vehicle dissolve->mix prepare_vehicle Prepare 0.5% Methylcellulose prepare_vehicle->mix homogenize Vortex to create uniform suspension mix->homogenize continuous_mixing Maintain suspension homogeneity homogenize->continuous_mixing animal_dosing Administer via Oral Gavage continuous_mixing->animal_dosing

Caption: Workflow for preparing and administering this compound.

Signaling Pathway of p38 MAPK Inhibition

This compound is an inhibitor of the p38α MAPK signaling pathway, which plays a crucial role in the cellular response to stress and inflammation.

G cluster_pathway p38 MAPK Signaling Pathway stress Cellular Stress / Cytokines mkk MKK3 / MKK6 stress->mkk p38 p38α MAPK mkk->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream response Inflammatory Response (e.g., TNF-α, IL-6 production) downstream->response cp944629 This compound cp944629->p38

Caption: Inhibition of the p38 MAPK pathway by this compound.

Important Considerations

  • Vehicle Selection: While a methylcellulose-based suspension is a common and generally well-tolerated choice, other vehicles such as polyethylene glycol (PEG), corn oil, or other pharmaceutically acceptable excipients may also be suitable. The optimal vehicle should be determined based on the specific experimental requirements and preliminary formulation screening.

  • Stability: The stability of the this compound suspension should be assessed, especially if it is to be stored before use. It is recommended to prepare the formulation fresh for each experiment.

  • Toxicity: The potential toxicity of the vehicle, particularly if using co-solvents like DMSO, should be considered. It is advisable to run a vehicle-only control group in in vivo studies.

  • Pilot Studies: Before commencing large-scale in vivo experiments, it is prudent to conduct a small pilot study to assess the tolerability and pharmacokinetics of the chosen formulation of this compound in the animal model of interest.

Application Notes and Protocols for a Novel Serotonin 1B Receptor Agonist in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound CP-944629 is not available in the public domain. The following application notes and protocols are a generalized template based on the pharmacological class of serotonin 1B (5-HT1B) receptor agonists and are intended to serve as a starting point for researchers. Dosages and specific experimental parameters will need to be determined empirically for this compound.

Introduction

This document provides a comprehensive guide for the in vivo application of a novel serotonin 1B (5-HT1B) receptor agonist, exemplified by the hypothetical compound this compound, in mouse models. Serotonin 1B receptors are G-protein coupled receptors that are primarily expressed in the central nervous system and are involved in the regulation of mood, anxiety, and aggression. Agonism of the 5-HT1B receptor has been shown to modulate neurotransmitter release, offering therapeutic potential for various neurological and psychiatric disorders. These protocols are designed for researchers in neuroscience, pharmacology, and drug development.

Quantitative Data Summary

Due to the absence of specific data for this compound, the following tables provide a template for organizing experimentally determined data. The values provided are hypothetical and based on typical ranges for similar compounds.

Table 1: Dose-Response Relationship for a Hypothetical 5-HT1B Agonist in a Behavioral Assay (e.g., Resident-Intruder Test)

Dosage (mg/kg, i.p.)NLatency to First Attack (s)Total Attack Duration (s)
Vehicle (Saline)10120 ± 1560 ± 10
0.110180 ± 2045 ± 8
1.010300 ± 3020 ± 5
1010450 ± 405 ± 2

Table 2: Pharmacokinetic Parameters of a Hypothetical 5-HT1B Agonist in Mice

ParameterIntravenous (1 mg/kg)Intraperitoneal (5 mg/kg)Oral (10 mg/kg)
Cmax 150 ng/mL80 ng/mL30 ng/mL
Tmax 5 min30 min60 min
t1/2 2 hours2.5 hours3 hours
Bioavailability (%) 1006025
Brain/Plasma Ratio 1.51.20.8

Experimental Protocols

Drug Preparation
  • Vehicle Selection: For initial studies, sterile saline (0.9% NaCl) is a common vehicle for intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) administrations. For oral (p.o.) administration, a solution or suspension in water, saline, or a vehicle like 0.5% methylcellulose may be appropriate. Solubility of the compound must be determined first.

  • Preparation of Stock Solution:

    • Weigh the required amount of the 5-HT1B agonist powder using a calibrated analytical balance.

    • Dissolve in the chosen vehicle to create a stock solution of a known concentration (e.g., 10 mg/mL).

    • Ensure complete dissolution. Sonication or gentle heating may be required, but stability under these conditions should be verified.

    • Sterile filter the solution through a 0.22 µm filter for parenteral administration.

  • Preparation of Dosing Solutions:

    • Dilute the stock solution with the appropriate vehicle to achieve the final desired concentrations for injection.

    • Calculate the injection volume based on the animal's body weight and the desired dose (mg/kg). A typical injection volume for mice is 5-10 mL/kg.

Administration Routes
  • Intraperitoneal (i.p.) Injection: This is a common route for systemic drug administration in mice.

    • Restrain the mouse by scruffing the neck and securing the tail.

    • Tilt the mouse slightly head-down.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn back, indicating correct placement.

    • Inject the solution slowly.

  • Intravenous (i.v.) Injection: Typically administered via the lateral tail vein for rapid systemic distribution.

    • Place the mouse in a restraining device that allows access to the tail.

    • Warm the tail with a heat lamp or warm water to dilate the veins.

    • Using a 27-30 gauge needle, insert it into one of the lateral tail veins at a shallow angle.

    • Successful entry is often indicated by a flash of blood in the needle hub.

    • Inject the solution slowly.

  • Oral Gavage (p.o.): Used for direct administration to the stomach.

    • Restrain the mouse firmly.

    • Use a flexible gavage needle of appropriate size for the mouse.

    • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus into the stomach.

    • Administer the solution slowly.

Behavioral Assessment: Resident-Intruder Test

This test is used to assess aggressive behavior, which can be modulated by 5-HT1B receptor agonists.

  • Animals: Male mice are typically used. House them individually for at least two weeks to establish residency.

  • Procedure:

    • Administer the 5-HT1B agonist or vehicle to the resident mouse.

    • After a predetermined pretreatment time (e.g., 30 minutes for i.p. injection), introduce a smaller, unfamiliar male mouse (the "intruder") into the resident's home cage.

    • Record the interaction for a set period (e.g., 10 minutes).

    • Score behaviors such as latency to the first attack, total duration of fighting, and number of attacks.

Diagrams

Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT1B Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp ↓ cAMP ac->camp agonist This compound (5-HT1B Agonist) agonist->receptor Binds to downstream Downstream Cellular Effects camp->downstream

Caption: Simplified signaling pathway of a 5-HT1B receptor agonist.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis drug_prep Drug Preparation (this compound & Vehicle) dosing Drug Administration (i.p., i.v., or p.o.) drug_prep->dosing animal_acclimation Animal Acclimation (e.g., single housing for aggression studies) animal_acclimation->dosing behavioral_test Behavioral Testing (e.g., Resident-Intruder Test) dosing->behavioral_test pk_sampling Pharmacokinetic Sampling (Blood/Tissue Collection) dosing->pk_sampling behavioral_analysis Behavioral Data Analysis behavioral_test->behavioral_analysis pk_analysis Pharmacokinetic Analysis pk_sampling->pk_analysis statistical_analysis Statistical Analysis behavioral_analysis->statistical_analysis pk_analysis->statistical_analysis

Caption: General experimental workflow for in vivo mouse studies.

Application Notes and Protocols for CP-944629: A Potent p38α MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-944629 is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. As such, it plays a central role in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancer. This compound, by targeting p38α, offers a valuable tool for investigating the physiological and pathological roles of this pathway and presents a potential therapeutic agent for a range of human diseases.

Initial computational predictions suggested that this compound might also act as a topoisomerase inhibitor, thereby blocking DNA transcription. However, to date, there is a lack of direct experimental evidence to support this hypothesis. The primary and well-documented mechanism of action for this compound is the inhibition of p38α MAPK.

These application notes provide detailed experimental designs and protocols for studying the effects of this compound, focusing on its established role as a p38α MAPK inhibitor.

Quantitative Data Summary

The inhibitory activity of this compound against p38α MAPK has been quantified, providing key data for experimental design.

CompoundTargetIC50 (nM)Assay ConditionsReference
This compoundp38α MAPK3.2Cell-free kinase assay[1]

Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stressors Stressors Receptors Receptors Stressors->Receptors Cytokines Cytokines Cytokines->Receptors MAP3Ks MAP3Ks (e.g., TAK1, ASK1) Receptors->MAP3Ks MKK3_6 MKK3/6 MAP3Ks->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors MK2->Transcription_Factors CP944629 This compound CP944629->p38_MAPK Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) Transcription_Factors->Gene_Expression

p38 MAPK Signaling Pathway and this compound Inhibition.

Experimental Protocols

In Vitro Assays

1. p38 MAPK Kinase Assay (Cell-Free)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified p38α MAPK.

  • Principle: A radioactive or fluorescence-based assay to quantify the phosphorylation of a specific p38 MAPK substrate (e.g., ATF2) by recombinant p38α enzyme in the presence and absence of this compound.

  • Materials:

    • Recombinant active p38α MAPK enzyme

    • ATF2 (or other suitable substrate)

    • This compound

    • ATP (radiolabeled [γ-³²P]ATP or cold ATP for fluorescence-based assays)

    • Kinase assay buffer

    • 96-well plates

    • Phosphorimager or fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 96-well plate, add the kinase assay buffer, recombinant p38α MAPK enzyme, and the substrate.

    • Add the different concentrations of this compound or vehicle control to the wells.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction.

    • Quantify the phosphorylation of the substrate using a phosphorimager (for radioactive assays) or a fluorescence plate reader (for fluorescence-based assays).

    • Calculate the IC50 value of this compound.

2. Western Blot Analysis of p38 MAPK Phosphorylation in Cells

This assay determines the ability of this compound to inhibit the activation of p38 MAPK in a cellular context.

  • Principle: Cells are stimulated with a known p38 MAPK activator (e.g., LPS, anisomycin) in the presence or absence of this compound. The levels of phosphorylated p38 MAPK (p-p38) and total p38 MAPK are then measured by Western blotting.

  • Materials:

    • Cell line known to express p38 MAPK (e.g., RAW 264.7 macrophages, THP-1 monocytes)

    • Cell culture medium and supplements

    • p38 MAPK activator (e.g., Lipopolysaccharide (LPS), Anisomycin)

    • This compound

    • Lysis buffer

    • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with the p38 MAPK activator for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of p-p38 to total p38.

3. Cytokine Production Assay (ELISA)

This assay measures the downstream functional consequence of p38 MAPK inhibition by this compound, which is the reduction of pro-inflammatory cytokine production.

  • Principle: Cells are stimulated to produce pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the presence or absence of this compound. The concentration of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • Cell line (e.g., RAW 264.7, THP-1, or primary immune cells)

    • Stimulant (e.g., LPS)

    • This compound

    • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

    • 96-well ELISA plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with LPS for 4-24 hours.

    • Collect the cell culture supernatants.

    • Perform the ELISA for the desired cytokines according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader and calculate the cytokine concentrations.

    • Determine the IC50 of this compound for cytokine inhibition.

In Vivo Models

1. Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This acute inflammation model is used to evaluate the in vivo efficacy of this compound in suppressing a systemic inflammatory response.

  • Principle: Mice are challenged with a systemic injection of LPS, which induces a robust inflammatory response characterized by the release of pro-inflammatory cytokines. The effect of this compound on this response is then assessed.

  • Animal Model:

    • Male or female C57BL/6 or BALB/c mice (8-12 weeks old)

  • Materials:

    • This compound formulated for in vivo administration (e.g., in a suitable vehicle like 0.5% methylcellulose)

    • Lipopolysaccharide (LPS) from E. coli

    • Sterile saline

    • ELISA kits for mouse TNF-α and IL-6

  • Procedure:

    • Acclimatize mice for at least one week before the experiment.

    • Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time before LPS challenge.

    • Inject mice with a sub-lethal dose of LPS (e.g., 1-5 mg/kg, intraperitoneally).

    • At a peak time point for cytokine release (e.g., 1-2 hours post-LPS for TNF-α), collect blood samples via cardiac puncture or retro-orbital bleeding.

    • Prepare plasma or serum from the blood samples.

    • Measure the levels of TNF-α and IL-6 in the plasma/serum using ELISA.

    • Analyze the data to determine if this compound significantly reduces LPS-induced cytokine production.

2. Collagen-Induced Arthritis (CIA) Model

This is a widely used preclinical model of rheumatoid arthritis to assess the therapeutic potential of anti-inflammatory compounds like this compound.

  • Principle: Susceptible strains of mice are immunized with type II collagen, leading to the development of an autoimmune arthritis that shares many pathological features with human rheumatoid arthritis. The effect of this compound on the development and severity of arthritis is evaluated.

  • Animal Model:

    • DBA/1 mice (male, 8-10 weeks old)

  • Materials:

    • Bovine or chicken type II collagen

    • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

    • This compound formulated for daily administration

    • Calipers for measuring paw thickness

    • Histology reagents

  • Procedure:

    • Immunization: Emulsify type II collagen in CFA and immunize mice intradermally at the base of the tail on day 0.

    • Booster: On day 21, boost the mice with an intradermal injection of type II collagen emulsified in IFA.

    • Treatment: Begin daily administration of this compound or vehicle at the onset of clinical signs of arthritis (around day 25-28) or in a prophylactic setting (starting from day 0 or 21).

    • Clinical Scoring: Monitor the mice regularly (e.g., 3 times a week) for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling.

    • Paw Thickness Measurement: Measure the thickness of the hind paws using calipers.

    • Histopathology: At the end of the study, sacrifice the mice and collect the paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

    • Analyze the clinical scores, paw thickness measurements, and histology to determine the efficacy of this compound in ameliorating arthritis.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Kinase_Assay p38α Kinase Assay (IC50 Determination) Cell_Phospho_Assay Cellular p-p38 Assay (Western Blot) Kinase_Assay->Cell_Phospho_Assay Cytokine_Assay Cytokine Release Assay (ELISA) Cell_Phospho_Assay->Cytokine_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cytokine_Assay->PK_PD Acute_Model Acute Inflammation Model (e.g., LPS Challenge) PK_PD->Acute_Model Chronic_Model Chronic Disease Model (e.g., CIA) Acute_Model->Chronic_Model Efficacy Efficacy Assessment Chronic_Model->Efficacy Toxicity Toxicity Assessment Chronic_Model->Toxicity Go_NoGo Go/No-Go Decision for Further Development Efficacy->Go_NoGo Toxicity->Go_NoGo

References

Application Notes and Protocols: CP-944629 in LPS-Stimulated Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "CP-944629" in the context of lipopolysaccharide (LPS)-stimulated inflammation models did not yield any specific publicly available scientific literature or data. Therefore, the following sections are based on general principles and established methodologies for evaluating novel compounds in LPS-induced inflammation, which can be adapted once information on this compound becomes accessible.

Introduction to LPS-Stimulated Inflammation Models

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[1][2] When recognized by Toll-like receptor 4 (TLR4) on immune cells such as macrophages, it triggers a signaling cascade that results in the production of pro-inflammatory cytokines and mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[1][3][4] Due to its robust and reproducible inflammatory response, LPS is widely used in both in vitro and in vivo models to study inflammation and to screen for potential anti-inflammatory therapeutic agents.[5][6]

Hypothetical Mechanism of Action of a Novel Compound (e.g., this compound)

A novel anti-inflammatory compound could potentially modulate the LPS-induced inflammatory response through various mechanisms. These may include:

  • Inhibition of TLR4 signaling: The compound might interfere with the binding of LPS to TLR4 or its co-receptors, or it could inhibit downstream signaling molecules.

  • Modulation of intracellular signaling pathways: Key pathways activated by LPS include the NF-κB and MAPK pathways, which are critical for the transcription of pro-inflammatory genes.[7][8] A compound could inhibit the activation of these pathways.

  • Suppression of inflammatory mediator production: The compound could directly or indirectly lead to a reduction in the synthesis and release of cytokines like TNF-α, IL-6, and IL-1β.[9][10][11]

Below is a generalized diagram of the LPS signaling pathway, which would be the target for a compound like this compound.

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Activates TRIF TRIF TLR4_MD2->TRIF Activates NFkB NF-κB MyD88->NFkB Leads to activation of MAPK MAPK MyD88->MAPK Leads to activation of IRF3 IRF3 TRIF->IRF3 Leads to activation of Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Genes Induces MAPK->Pro_inflammatory_Genes Induces Type_I_IFN_Genes Type I Interferon Gene Expression IRF3->Type_I_IFN_Genes Induces

Caption: Generalized LPS-induced inflammatory signaling pathway.

Experimental Protocols

The following are standard protocols used to assess the anti-inflammatory effects of a test compound in LPS-stimulated models.

In Vitro Model: LPS-Stimulated Macrophages

This model is used to assess the direct effects of a compound on immune cells.

Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) differentiated into macrophages are commonly used.[1][9]

Protocol:

  • Cell Culture: Culture macrophages in appropriate media and conditions until they reach 80-90% confluency.

  • Plating: Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 1-2 hours).

  • Stimulation: Add LPS (e.g., 10-100 ng/mL) to the wells (except for the unstimulated control group) and incubate for a designated time (e.g., 4-24 hours).[1][9]

  • Sample Collection: Collect the cell culture supernatant to measure secreted cytokines and lyse the cells to extract RNA or protein for further analysis.

Assays:

  • Cytokine Measurement: Use ELISA or multiplex bead assays to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.[9]

  • Gene Expression Analysis: Use RT-qPCR to measure the mRNA expression levels of inflammatory genes.[2][9]

  • Western Blotting: Analyze the protein expression and phosphorylation status of key signaling molecules (e.g., p65 subunit of NF-κB, p38 MAPK).[12]

In_Vitro_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Macrophage Culture Plating Seed Cells in Plates Cell_Culture->Plating Pre_treatment Add Test Compound (e.g., this compound) Plating->Pre_treatment Stimulation Add LPS Pre_treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Stimulation->Cell_Lysis ELISA ELISA / Multiplex Supernatant_Collection->ELISA RT_qPCR RT-qPCR Cell_Lysis->RT_qPCR Western_Blot Western Blot Cell_Lysis->Western_Blot

Caption: Workflow for in vitro evaluation of an anti-inflammatory compound.

In Vivo Model: LPS-Induced Systemic Inflammation in Mice

This model is used to evaluate the efficacy of a compound in a whole-organism context.

Animal Model: C57BL/6 or BALB/c mice are commonly used.

Protocol:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., this compound) or vehicle control via a relevant route (e.g., intraperitoneal, oral) at various doses.

  • LPS Challenge: After a specified time following compound administration (e.g., 1 hour), inject mice with a sublethal dose of LPS (e.g., 0.005 to 1 mg/kg) intraperitoneally.[5][6]

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture or from the tail vein.[5][6] Euthanize the animals and harvest tissues (e.g., liver, lung, spleen) for further analysis.

  • Sample Processing: Process blood to obtain serum or plasma. Homogenize tissues to extract protein or RNA.

Assays:

  • Serum Cytokine Levels: Measure the concentrations of systemic cytokines (e.g., TNF-α, IL-6) in the serum or plasma using ELISA.[5]

  • Tissue Gene Expression: Analyze the mRNA levels of inflammatory markers in tissues using RT-qPCR.

  • Histopathology: Examine tissue sections for signs of inflammation, such as immune cell infiltration.

Data Presentation

Quantitative data from these experiments would typically be presented in tables to facilitate comparison between different treatment groups.

Table 1: Hypothetical In Vitro Effect of Compound this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control50 ± 520 ± 3
LPS (100 ng/mL)2500 ± 2001500 ± 150
LPS + this compound (1 µM)1800 ± 1501000 ± 100
LPS + this compound (10 µM)900 ± 80500 ± 60
LPS + this compound (50 µM)400 ± 50200 ± 30

Data are presented as mean ± SEM.

Table 2: Hypothetical In Vivo Effect of Compound this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control100 ± 1050 ± 8
LPS (1 mg/kg)3000 ± 2502000 ± 180
LPS + this compound (10 mg/kg)2000 ± 1801200 ± 110
LPS + this compound (50 mg/kg)1000 ± 90600 ± 70

Data are presented as mean ± SEM.

Conclusion

The protocols and models described provide a standard framework for the initial characterization of a novel compound's anti-inflammatory properties. To generate specific application notes for "this compound," experimental data on its effects in these or similar models would be required. Researchers interested in evaluating this specific compound should adapt these general methodologies to their specific research questions and available resources.

References

Application Notes and Protocols for Measuring CP-944629 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Methodologies for the Efficacy Assessment of CP-944629, a Putative Anti-Tumor Agent, with an Analogous Framework for Neurological Agents.

Introduction:

This compound is identified as a small molecule with predicted activity as a DNA topoisomerase inhibitor and potential MAPK14 (p38 alpha) inhibitor, suggesting its primary application in oncology. This document provides a framework for evaluating the efficacy of this compound in this context.

Additionally, given the common interest in the efficacy of CNS-active compounds and the potential for ambiguity in compound identifiers, this document also presents a detailed guide to the techniques used for measuring the efficacy of neurological agents, using the NMDA receptor antagonist CP-101,606 as a representative example. This dual approach ensures comprehensive guidance for researchers, irrespective of the therapeutic area of interest.

Part 1: Efficacy Measurement of this compound as a Putative Anti-Tumor Agent

The predicted mechanisms of action for this compound as a DNA topoisomerase and MAPK14 inhibitor suggest its potential as an anti-cancer agent. Efficacy studies would therefore focus on its ability to inhibit cancer cell growth and induce tumor regression.

I. In Vitro Efficacy Assays

A critical first step in evaluating the efficacy of a potential anti-cancer agent is to assess its activity in cell-based assays.

A. Cell Viability and Proliferation Assays:

These assays determine the concentration of this compound required to inhibit cancer cell growth.

  • Protocol: MTT Assay

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 nM to 100 µM) for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

B. DNA Topoisomerase Activity Assay:

This assay directly measures the inhibitory effect of this compound on its putative target.

  • Protocol: DNA Relaxation Assay

    • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I or II, and varying concentrations of this compound.

    • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

    • Termination: Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

    • Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

    • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Analysis: Quantify the amount of relaxed DNA to determine the inhibitory activity of this compound.

C. MAPK14 (p38α) Kinase Assay:

This assay confirms the inhibitory activity of this compound against its other potential target.

  • Protocol: In Vitro Kinase Assay

    • Reaction Setup: In a microplate, combine recombinant active p38α kinase, a specific substrate peptide (e.g., ATF2), ATP, and varying concentrations of this compound.

    • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Detection: Measure the amount of phosphorylated substrate using a method such as a phosphospecific antibody in an ELISA format or by detecting the remaining ATP using a luciferase-based assay.

    • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

II. In Vivo Efficacy Models

In vivo studies are essential to evaluate the anti-tumor activity of this compound in a whole-organism context.

A. Xenograft Tumor Models:

This is the most common in vivo model for assessing the efficacy of anti-cancer drugs.

  • Protocol: Human Tumor Xenograft in Nude Mice

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment: Randomize the mice into treatment and control groups. Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

    • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

    • Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis.

    • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups. Calculate the tumor growth inhibition (TGI).

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables.

In Vitro Assay Cell Line IC50 (µM)
MTT AssayMCF-7 (Breast)[Insert Data]
MTT AssayHCT116 (Colon)[Insert Data]
DNA Topoisomerase I Assay-[Insert Data]
p38α Kinase Assay-[Insert Data]
In Vivo Model Dose and Schedule Tumor Growth Inhibition (%) Statistical Significance (p-value)
MCF-7 Xenograft[Dose] mg/kg, [Schedule][Insert Data][Insert Data]
HCT116 Xenograft[Dose] mg/kg, [Schedule][Insert Data][Insert Data]

Signaling Pathway and Workflow Diagrams

anticancer_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Cell_Viability Cell Viability Assays (e.g., MTT) Xenograft_Model Xenograft Tumor Model Cell_Viability->Xenograft_Model Promising Results Topoisomerase_Assay Topoisomerase Activity Assay Topoisomerase_Assay->Xenograft_Model Promising Results MAPK14_Assay MAPK14 Kinase Assay MAPK14_Assay->Xenograft_Model Promising Results Compound_CP944629 This compound Compound_CP944629->Cell_Viability Compound_CP944629->Topoisomerase_Assay Compound_CP944629->MAPK14_Assay

Caption: Experimental workflow for assessing the anti-tumor efficacy of this compound.

mapk_pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKKs, TAK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK (MAPK14) MKK3_6->p38 Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream CP944629 This compound CP944629->p38 Inhibition Biological_Response Biological Response (Apoptosis, Inflammation) Downstream->Biological_Response

Caption: Simplified p38 MAPK signaling pathway, a target of this compound.

Part 2: Efficacy Measurement of CNS Agents - A Framework Using CP-101,606 as an Exemplar

CP-101,606 is a selective NMDA receptor antagonist that has been investigated for its antidepressant effects. The following protocols are standard for evaluating the efficacy of such compounds.

I. In Vitro Efficacy Assays

In vitro assays for CNS agents aim to determine the compound's affinity and functional activity at its molecular target.

A. Radioligand Binding Assays:

These assays measure the affinity of a compound for a specific receptor.

  • Protocol: Competitive Radioligand Binding Assay

    • Membrane Preparation: Prepare cell membranes from cells expressing the target receptor (e.g., NMDA receptor).

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]MK-801 for the NMDA receptor), and a range of concentrations of the unlabeled test compound (CP-101,606).

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50. Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.

B. Functional Assays:

These assays measure the functional consequence of the compound binding to its target, such as changes in intracellular signaling.

  • Protocol: Calcium Influx Assay

    • Cell Culture: Culture cells expressing the NMDA receptor on 96-well plates.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Incubation: Incubate the cells with varying concentrations of CP-101,606.

    • Receptor Activation: Stimulate the NMDA receptors with an agonist (e.g., glutamate and glycine).

    • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.

    • Data Analysis: Determine the IC50 of CP-101,606 for the inhibition of calcium influx.

II. In Vivo Efficacy Models for Antidepressant Activity

Behavioral models in rodents are widely used to screen for antidepressant efficacy.

A. Forced Swim Test (FST):

This test is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable, stressful situation. Antidepressants decrease the duration of immobility.

  • Protocol: Murine Forced Swim Test

    • Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Procedure: Gently place a mouse into the cylinder for a 6-minute session.

    • Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

    • Treatment: Administer CP-101,606 at various doses (e.g., 1-30 mg/kg) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

    • Data Analysis: Compare the immobility time of the treated groups to the vehicle-treated control group.

B. Tail Suspension Test (TST):

Similar to the FST, this test induces a state of despair in mice, and antidepressants reduce the duration of immobility.

  • Protocol: Murine Tail Suspension Test

    • Apparatus: A device that suspends a mouse by its tail.

    • Procedure: Securely tape the mouse's tail to the suspension bar, so it hangs vertically.

    • Scoring: Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

    • Treatment: Administer CP-101,606 as described for the FST.

    • Data Analysis: Compare the immobility time between treated and control groups.

Data Presentation
In Vitro Assay Target Ki (nM) IC50 (nM)
Radioligand BindingNMDA Receptor[Insert Data]-
Calcium InfluxNMDA Receptor-[Insert Data]
In Vivo Model Dose (mg/kg) % Decrease in Immobility (vs. Vehicle) Statistical Significance (p-value)
Forced Swim Test[Dose 1][Insert Data][Insert Data]
Forced Swim Test[Dose 2][Insert Data][Insert Data]
Tail Suspension Test[Dose 1][Insert Data][Insert Data]
Tail Suspension Test[Dose 2][Insert Data][Insert Data]

Signaling Pathway and Workflow Diagrams

cns_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Binding_Assay Radioligand Binding Assay FST Forced Swim Test Binding_Assay->FST Confirmed Target Engagement Functional_Assay Functional Assay (e.g., Calcium Influx) TST Tail Suspension Test Functional_Assay->TST Confirmed Functional Activity Compound_CP101606 CP-101,606 Compound_CP101606->Binding_Assay Compound_CP101606->Functional_Assay

Caption: Experimental workflow for assessing the antidepressant-like efficacy of CP-101,606.

nmda_pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx CP101606 CP-101,606 CP101606->NMDA_Receptor Antagonism Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Neuronal_Response Neuronal Response (Synaptic Plasticity, etc.) Downstream_Signaling->Neuronal_Response

Caption: Simplified NMDA receptor signaling pathway, a target for antidepressant action.

Application Notes and Protocols for CP-944629 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the putative mechanisms of action of CP-944629 as a DNA topoisomerase and p38 MAPK inhibitor. As of the latest literature review, specific experimental data for this compound in cancer research is not available. Therefore, these guidelines are representative of the methodologies used to evaluate compounds with these activities and should be adapted as necessary.

Introduction

This compound is a small molecule that has been predicted to function as an inhibitor of both DNA topoisomerase and p38 mitogen-activated protein kinase (MAPK). Both of these targets are critical in the context of cancer biology, making dual-targeting agents like this compound potential candidates for novel anti-cancer therapies.

DNA Topoisomerases are essential enzymes that resolve topological challenges in the DNA by introducing transient single- or double-strand breaks during replication, transcription, and recombination.[1][2][3] Cancer cells, due to their high proliferative rate, are particularly dependent on topoisomerase activity.[2][4] Inhibitors of topoisomerase, often referred to as "poisons," stabilize the covalent complex between the enzyme and DNA, leading to an accumulation of DNA strand breaks.[5][6] These unrepaired breaks can trigger cell cycle arrest and apoptosis, forming the basis of their cytotoxic effect against cancer cells.[2][5]

The p38 MAPK signaling pathway is a key regulator of cellular responses to a wide array of extracellular stimuli, including stress, cytokines, and growth factors.[7] In the context of cancer, the role of p38 MAPK is complex and can be either tumor-suppressive or pro-oncogenic depending on the cellular context and tumor stage.[7][8] It can promote apoptosis and cell cycle arrest, but can also contribute to invasion, metastasis, and angiogenesis.[7][8] Inhibition of p38 MAPK signaling can therefore have therapeutic benefits, particularly in cancers where it promotes survival and metastasis.[9]

A compound with dual inhibitory activity against both DNA topoisomerase and p38 MAPK could offer a multi-pronged attack on cancer cells, simultaneously inducing DNA damage while modulating the cellular stress response, potentially leading to enhanced anti-tumor efficacy.

Data Presentation: Representative Efficacy of Target Inhibitors

The following tables summarize representative quantitative data for DNA topoisomerase and p38 MAPK inhibitors in various cancer cell lines to provide an expected range of efficacy.

Table 1: Representative IC50 Values of Topoisomerase I Inhibitors in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
TopotecanOvarian, Small Cell LungVariousVaries[5]
IrinotecanColonColorectalVaries[5]
Indotecan (LMP400)Solid Tumors, LymphomasVariousIn Clinical Trials[4]
Indimitecan (LMP776)Solid Tumors, LymphomasVariousIn Clinical Trials[4]
DIA-001U2OSOsteosarcoma~10-20[2]

Table 2: Representative IC50 Values of p38 MAPK Inhibitors in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
SB202190Pancreatic Cancer CellsPancreatic5-20[10]
PH797804Colon Cancer PDXColorectalIn Vivo Studies[9]
RalimetinibEGFR-driven cell linesVariousVaries[11]
PS-166276THP-1 (TNFα assay)Leukemia0.17[12]

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the potential anti-cancer effects of a putative DNA topoisomerase and p38 MAPK inhibitor like this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (or other test inhibitor)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO2.[7]

  • Inhibitor Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium and add 100 µL of fresh medium containing various concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.[7]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro DNA Topoisomerase I Relaxation Assay

This assay assesses the direct inhibitory effect on topoisomerase I activity.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (as recommended by the enzyme manufacturer)

  • This compound (or other test inhibitor)

  • Camptothecin (positive control inhibitor)

  • Agarose gel

  • DNA loading dye

  • Electrophoresis buffer (e.g., TBE)

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA, and the desired concentration of the inhibitor or control.

  • Enzyme Addition: Add human Topoisomerase I to the reaction mixture to initiate the reaction. The final volume is typically 20 µL.[2]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the DNA.

  • Visualization: Stain the gel with a DNA stain and visualize under UV light. The inhibition of Topo I is indicated by the persistence of the supercoiled DNA form compared to the enzyme-only control, which will show relaxed DNA.[2]

Protocol 3: Western Blotting for p38 MAPK Pathway and DNA Damage Markers

This protocol is used to detect the phosphorylation status of p38 MAPK and the induction of DNA damage response markers.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-H2AX (γH2AX), anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an SDS-PAGE gel.[10]

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in phospho-p38 levels would indicate target engagement, while an increase in γH2AX and cleaved PARP would suggest DNA damage and apoptosis induction.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with cold PBS.[7]

  • Cell Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[7]

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Mandatory Visualizations

G cluster_0 Experimental Workflow A Cancer Cell Culture B Treatment with this compound A->B C Cell Viability Assay (MTT) B->C D Western Blot Analysis (p-p38, γH2AX, PARP) B->D E Apoptosis Assay (Flow Cytometry) B->E F In Vitro Topoisomerase Assay B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: A typical experimental workflow for evaluating a putative anti-cancer compound.

G cluster_1 DNA Damage Response Pathway CP944629 This compound Topo1 Topoisomerase I CP944629->Topo1 inhibits Topo1cc Stabilized Topo1-DNA Cleavage Complex Topo1->Topo1cc stabilizes SSB Single-Strand Breaks Topo1cc->SSB DSB Double-Strand Breaks (at replication fork) SSB->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR activates CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 H2AX γH2AX (DNA Damage Marker) ATM_ATR->H2AX p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest CHK1_CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis G cluster_2 p38 MAPK Signaling Pathway Stimuli Cellular Stress (e.g., DNA Damage, Cytokines) MKK3_6 MKK3/6 Stimuli->MKK3_6 p38 p38 MAPK MKK3_6->p38 activates Downstream Downstream Targets (e.g., MK2, ATF2, p53) p38->Downstream CP944629 This compound CP944629->p38 inhibits Outcomes Cellular Outcomes (Apoptosis, Inflammation, Cell Cycle Arrest) Downstream->Outcomes

References

Application Notes and Protocols for Sterile Filtering CP-944629 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-944629 is a potent and selective small molecule inhibitor of p38α mitogen-activated protein kinase, a key enzyme in inflammatory signaling pathways. As with any biologically active compound intended for in vitro or in vivo studies, ensuring the sterility of prepared solutions is paramount to prevent microbial contamination that can confound experimental results. This document provides detailed application notes and protocols for the sterile filtration of this compound solutions, addressing critical aspects such as solvent selection, filter membrane compatibility, and validation of the filtration process to ensure product integrity.

The primary method for sterilizing heat-labile solutions, such as those containing small molecules like this compound, is filtration through a 0.22 µm pore size membrane. This process physically removes bacteria and other microorganisms. However, the filtration process itself can introduce variables that may affect the final product, including the potential for the compound to adsorb to the filter membrane, or for extractables and leachables from the filter to contaminate the solution. These application notes will guide the user through a systematic approach to sterile filter this compound solutions while minimizing these risks.

Data Presentation: Properties and Compatibilities

A summary of the key properties of this compound and general compatibility information for common sterile filter membranes is provided below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₉H₁₅F₃N₄ON/A
Molecular Weight 372.34 g/mol N/A
Appearance Solid powder[2]
Solubility DMSO: 10 mg/mL[1]
Water: No data available[2]
Predicted pKa 2.70 ± 0.50[1]
Table 2: General Solvent Compatibility of Common Sterile Filter Membranes
Membrane MaterialAqueous SolutionsAlcohols (Methanol, Ethanol)DMSO
Polyvinylidene difluoride (PVDF) RecommendedRecommendedRecommended
Polyethersulfone (PES) RecommendedRecommendedRecommended
Polytetrafluoroethylene (PTFE) Hydrophilic: Yes, Hydrophobic: NoRecommendedRecommended
Nylon RecommendedRecommendedRecommended

Note: This table provides general guidance. It is crucial to verify the compatibility of a specific filter with the chosen solvent and this compound solution.

Experimental Protocols

This section details the essential protocols for preparing and sterile filtering this compound solutions.

Protocol for Determining Approximate Solubility of this compound

Objective: To determine the approximate solubility of this compound in various solvents to identify a suitable vehicle for solution preparation and sterile filtration.

Materials:

  • This compound powder

  • Selection of solvents (e.g., Ethanol, Methanol, Phosphate Buffered Saline (PBS) pH 7.4, Water)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of this compound in a known good solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Create a standard curve by preparing a dilution series of the stock solution and measuring the absorbance at the appropriate wavelength or the peak area by HPLC.

  • In separate vials, add a known excess amount of this compound powder to a fixed volume of each test solvent.

  • Vortex the vials vigorously for 2-5 minutes.

  • Incubate the vials at a controlled temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the vials at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Measure the concentration of this compound in the supernatant using the previously generated standard curve. This concentration represents the approximate solubility in that solvent.

Protocol for Sterile Filtration of this compound Solutions

Objective: To sterilize a prepared solution of this compound by filtration.

Materials:

  • Prepared this compound solution in a suitable solvent

  • Sterile syringe filters (0.22 µm pore size) with a membrane material compatible with the chosen solvent (e.g., PVDF, PES, or hydrophilic PTFE)

  • Sterile syringes of appropriate volume

  • Sterile collection tubes or vials

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Work within a laminar flow hood or biological safety cabinet to maintain sterility.

  • Aseptically open the packaging of the sterile syringe and syringe filter.

  • Draw the this compound solution into the sterile syringe.

  • Securely attach the sterile syringe filter to the Luer lock of the syringe.

  • Carefully dispense the solution through the filter into a sterile collection tube. Apply gentle and steady pressure to the syringe plunger.

  • To maximize recovery, a small volume of sterile solvent can be passed through the same filter to rinse it (this should be validated for its effect on the final concentration).

  • Cap the sterile collection tube immediately.

  • Label the sterile solution with the compound name, concentration, solvent, date, and "Sterile Filtered".

Protocol for Validating this compound Recovery After Sterile Filtration

Objective: To quantify the amount of this compound lost due to adsorption to the filter membrane.

Materials:

  • This compound solution

  • Syringe filters to be tested (e.g., PVDF, PES, Nylon)

  • Centrifuge tubes

  • HPLC or other quantitative analytical method

Procedure:

  • Prepare a homogenous solution of this compound at the desired concentration.

  • Take an unfiltered sample of the solution for analysis. This will serve as the "pre-filtration" control. For a more accurate control, a portion of the solution can be centrifuged at high speed to remove any potential particulates without filtration, and the supernatant used as the 100% recovery standard.

  • Filter a known volume of the solution through the test syringe filter.

  • Collect the filtrate.

  • Analyze the concentration of this compound in both the pre-filtration and post-filtration samples using a validated analytical method such as HPLC.

  • Calculate the percent recovery using the following formula: % Recovery = (Concentration after filtration / Concentration before filtration) x 100

  • A recovery of >95% is generally considered acceptable, but the specific requirements may vary depending on the application. If significant loss is observed, consider testing a different filter membrane material.

Visualizations

Signaling Pathway

G Simplified p38α MAPK Signaling Pathway stress Stress Stimuli (e.g., UV, Cytokines) tak1 TAK1 stress->tak1 mkk MKK3/6 tak1->mkk p38a p38α mkk->p38a substrates Downstream Substrates (e.g., MK2, ATF2) p38a->substrates inflammation Inflammatory Response substrates->inflammation cp944629 This compound cp944629->p38a

Caption: Simplified signaling cascade of the p38α MAPK pathway and the inhibitory action of this compound.

Experimental Workflow

G Sterile Filtration and Validation Workflow for this compound cluster_prep Preparation cluster_filter Filtration cluster_validate Validation solubility 1. Determine Solubility (Protocol 2.1) dissolve 2. Dissolve this compound in chosen solvent solubility->dissolve prefilter_sample 3. Take Pre-filtration Sample (for validation) dissolve->prefilter_sample filter 4. Sterile Filter (0.22 µm, Protocol 2.2) prefilter_sample->filter analyze 6. Analyze Pre- & Post-filtration Samples (e.g., HPLC) prefilter_sample->analyze postfilter_sample 5. Collect Sterile Filtrate filter->postfilter_sample postfilter_sample->analyze recovery 7. Calculate % Recovery (Protocol 2.3) analyze->recovery

References

Troubleshooting & Optimization

Technical Support Center: CP-944629

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p38α MAPK inhibitor, CP-944629. The focus is on addressing common solubility issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) - Solubility and Handling

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 10 mg/mL.

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium or buffer. Why is this happening?

A2: This is a common issue for many compounds that are highly soluble in DMSO but have low aqueous solubility. The precipitation occurs because the DMSO stock solution is rapidly diluted in the aqueous environment, causing the compound to crash out of solution. This is often due to the drastic change in solvent polarity.

Q3: How can I prevent my compound from precipitating when diluting the DMSO stock solution into an aqueous medium?

A3: Several techniques can help prevent precipitation:

  • Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C before adding the DMSO stock can help maintain solubility.

  • Use a high-concentration stock: Prepare the highest concentration stock solution possible in DMSO (e.g., 10 mg/mL or ~26.86 mM). This allows you to add a very small volume to your aqueous medium, minimizing the local concentration of DMSO and the risk of precipitation.

  • Slow, drop-wise addition with mixing: Add the DMSO stock solution slowly and drop-by-drop to the vortexing or swirling aqueous medium. This facilitates rapid dispersion and prevents localized high concentrations of the compound.

  • Serial dilution: In some cases, a stepwise dilution can be effective. First, dilute the concentrated DMSO stock into a small volume of pre-warmed medium, ensure it is fully dissolved, and then add this intermediate dilution to the final, larger volume.

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A widely recommended target is below 0.5% , with 0.1% being ideal for most cell lines. It is crucial to include a vehicle control (medium with the same final DMSO concentration but without this compound) in all experiments to account for any effects of the solvent itself.

Q5: What should I do if my this compound powder is not dissolving well in DMSO, even at the recommended concentration?

A5: If you encounter difficulties dissolving the powder, you can try gentle warming of the solution in a 37°C water bath and intermittent vortexing or sonication for a few minutes. Ensure you are using high-purity, anhydrous DMSO, as water content can affect solubility.

Q6: How should I store my this compound stock solution in DMSO?

A6: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution should be stable for up to 6 months. For use, thaw an aliquot at room temperature and ensure the compound is fully redissolved before adding it to your experimental medium.

Data Presentation

This compound Solubility Data
SolventConcentrationMolar Equivalent (MW: 372.34 g/mol )
DMSO10 mg/mL[1]~26.86 mM

Experimental Protocols

Protocol: Preparation of this compound Stock Solution and Treatment of Cells

This protocol provides a general methodology for using this compound in a typical cell-based assay. Note: Optimal concentrations and incubation times should be determined empirically for your specific cell line and experimental endpoint.

Materials:

  • This compound powder

  • High-purity, sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium appropriate for your cell line

  • Cultured cells in multi-well plates

Methodology:

  • Preparation of Concentrated Stock Solution (e.g., 10 mM): a. Aseptically weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock, you would need 3.72 mg. b. Add the appropriate volume of sterile, anhydrous DMSO to the powder to achieve a 10 mM concentration. c. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C can be used to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.

  • Cell Seeding: a. Seed your cells into a multi-well plate (e.g., 96-well) at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 5,000-10,000 cells/well for a 96-well plate). b. Incubate the cells overnight (or until they are well-adhered and healthy) at 37°C in a 5% CO₂ incubator.

  • Treatment of Cells: a. On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare serial dilutions of the inhibitor in complete cell culture medium. Crucially, to avoid precipitation, perform dilutions as follows: i. Pre-warm the complete cell culture medium to 37°C. ii. For your highest desired concentration (e.g., 10 µM), dilute the 10 mM stock 1:1000 into the pre-warmed medium. Add the stock solution drop-wise while gently swirling the medium. iii. Prepare further dilutions from this working solution. c. Carefully remove the existing medium from the cells. d. Add the medium containing the desired concentrations of this compound to the respective wells. e. Vehicle Control: In a separate set of wells, add medium containing the same final concentration of DMSO as the highest concentration of this compound (e.g., 0.1% DMSO). f. Untreated Control: Include wells with cells in fresh medium only. g. Incubate the plate for the desired treatment period (e.g., 1, 6, 24, or 48 hours), depending on the experimental endpoint.

  • Endpoint Analysis: a. Following incubation, the effect of this compound can be assessed using various assays, such as:

    • Western Blotting: To measure the phosphorylation status of p38 MAPK and its downstream targets.
    • ELISA: To quantify the production of inflammatory cytokines (e.g., TNF-α, IL-6).
    • MTT or CellTiter-Glo® Assay: To assess cell viability and proliferation.
    • Flow Cytometry: For cell cycle analysis or apoptosis assays (e.g., Annexin V staining).

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

G start Start: this compound precipitates in aqueous medium check_stock Is stock solution fully dissolved in DMSO? start->check_stock redissolve Warm to 37°C and vortex/sonicate. Use anhydrous DMSO. check_stock->redissolve No check_dilution How was the dilution performed? check_stock->check_dilution Yes redissolve->check_stock direct_dilution Direct addition of large volume or cold medium check_dilution->direct_dilution Sub-optimal optimize_dilution Optimize Dilution Technique: 1. Pre-warm medium to 37°C. 2. Add stock drop-wise with mixing. 3. Use a higher stock concentration. check_dilution->optimize_dilution Optimal direct_dilution->optimize_dilution check_final_conc Does precipitation persist? optimize_dilution->check_final_conc success Success: Compound is soluble check_final_conc->success No lower_conc Consider lowering the final working concentration of this compound. check_final_conc->lower_conc Yes end Issue Resolved success->end lower_conc->end

Caption: Troubleshooting workflow for this compound precipitation.

p38 MAPK Signaling Pathway

G cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases (MAP3K/MAP2K) cluster_core Core Pathway cluster_downstream Downstream Targets & Cellular Response Stress Stress ASK1 ASK1 Stress->ASK1 Cytokines Cytokines TAK1 TAK1 Cytokines->TAK1 MKK3 MKK3 ASK1->MKK3 MKK6 MKK6 TAK1->MKK6 p38a p38α MKK3->p38a MKK6->p38a MK2 MK2 p38a->MK2 ATF2 ATF2 p38a->ATF2 CREB CREB p38a->CREB CP944629 This compound CP944629->p38a Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis CellCycle CellCycle CREB->CellCycle Cell Cycle Regulation

Caption: Inhibition of the p38α MAPK signaling pathway by this compound.

References

Technical Support Center: Optimizing CP-944629 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of CP-944629, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and highly selective inhibitor of p38α MAPK. The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress. By inhibiting p38α, this compound blocks the phosphorylation of downstream targets, thereby reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

Q2: What is the recommended starting concentration for my in vitro experiments?

A good starting point for in vitro experiments is the IC50 value, which is the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. For this compound, the reported IC50 values are:

  • p38α MAPK: 1.8 nM

  • LPS-stimulated TNF-α production in human whole blood: 63 nM

  • LPS-stimulated TNF-α production in isolated human mononuclear cells: 8.3 nM

It is recommended to perform a dose-response experiment with a range of concentrations around these IC50 values to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare and store this compound?

This compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: How can I confirm that this compound is inhibiting the p38 MAPK pathway in my cells?

The most common method to confirm p38 MAPK pathway inhibition is to perform a Western blot analysis. You should probe for the phosphorylated form of p38 MAPK (p-p38) and a downstream target, such as MAPK-activated protein kinase 2 (p-MK2). A decrease in the levels of p-p38 and p-MK2 upon treatment with this compound, relative to a vehicle-treated control, indicates successful inhibition of the pathway.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak inhibition of p38 MAPK phosphorylation 1. Suboptimal this compound concentration: The concentration used may be too low for your specific cell type or experimental conditions. 2. Inactive compound: The compound may have degraded due to improper storage or handling. 3. Insufficient stimulation: The p38 pathway may not be sufficiently activated in your control cells.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). 2. Use a fresh aliquot of this compound from a properly stored stock. 3. Ensure your positive control (e.g., LPS, anisomycin, UV radiation) is effectively activating the p38 pathway.
High background in Western blot 1. Antibody concentration too high: The primary or secondary antibody concentration may be excessive. 2. Insufficient washing: Inadequate washing steps can lead to non-specific antibody binding. 3. Blocking is incomplete: The blocking step may not be sufficient to prevent non-specific binding.1. Optimize the antibody dilutions. 2. Increase the number and duration of wash steps with TBST. 3. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
Unexpected cell toxicity 1. High concentration of this compound: The inhibitor concentration may be too high, leading to off-target effects or general toxicity. 2. High DMSO concentration: The final concentration of the solvent (DMSO) may be toxic to the cells. 3. Cell line sensitivity: Some cell lines may be more sensitive to p38 MAPK inhibition.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. 2. Ensure the final DMSO concentration is below 0.1%. 3. Consult the literature for information on the specific cell line's response to p38 inhibitors.
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the experimental outcome. 2. Inconsistent reagent preparation: Variations in the preparation of this compound dilutions or other reagents. 3. Variability in stimulation: Inconsistent application of the p38 pathway activator.1. Use cells within a consistent passage number range and at a consistent confluency. 2. Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. 3. Ensure the concentration and incubation time of the stimulating agent are consistent.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-p38 MAPK

This protocol describes the steps to assess the inhibitory effect of this compound on p38 MAPK phosphorylation in a cell-based assay.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HeLa, THP-1) in a 6-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with a known p38 MAPK activator (e.g., 1 µg/mL LPS for 30 minutes).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize, strip the membrane and re-probe with an antibody against total p38 MAPK or a housekeeping protein (e.g., GAPDH, β-actin).

Protocol 2: In Vitro Kinase Assay

This protocol outlines the steps for determining the IC50 of this compound against p38α MAPK.

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in kinase assay buffer. A typical starting concentration range for IC50 determination is 100 µM to 1 nM.

    • Dilute recombinant active p38α MAPK and its substrate (e.g., ATF-2) to their final desired concentrations in kinase assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted this compound, a positive control inhibitor (e.g., SB203580), or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of the diluted p38α MAPK to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of a solution containing the ATF-2 substrate and ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38α MAPK MAPKK->p38 phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream phosphorylates CP944629 This compound CP944629->p38 inhibits Inflammation Inflammation (TNF-α, IL-1β production) Downstream->Inflammation leads to

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody (p-p38) block->primary secondary Secondary Antibody primary->secondary detect Detection secondary->detect end Analysis detect->end

Caption: Experimental workflow for Western blot analysis of p38 MAPK inhibition.

Troubleshooting_Logic problem Problem: No Inhibition Observed conc Is the this compound concentration optimal? problem->conc Check compound Is the compound active? conc->compound Yes dose_response Solution: Perform dose-response conc->dose_response No stim Is the pathway activated? compound->stim Yes fresh_compound Solution: Use fresh compound compound->fresh_compound No check_stim Solution: Check positive control stim->check_stim No

Caption: A logical troubleshooting workflow for experiments with this compound.

CP-944629 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-944629. The information is designed to address potential issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule identified as 3-tert-Butyl-6-[4-(2,4,5-trifluorophenyl)-1,3-oxazol-5-yl][1][2][3]triazolo[4,3-a]pyridine.[1] It is predicted to function as an inhibitor of DNA topoisomerase and has also been suggested to act as an inhibitor of mitogen-activated protein kinase 14 (MAPK14), also known as p38α.[1] Its potential anti-tumor activities are likely linked to these inhibitory functions.

Q2: What are the general recommendations for storing this compound?

Q3: I am observing variable results in my cell-based assays with this compound. What could be the cause?

Inconsistent results in cell-based assays can stem from several factors related to the stability of the compound in your aqueous assay medium. Potential issues include:

  • Degradation: The compound may be degrading over the time course of your experiment.

  • Precipitation: The compound's solubility in the aqueous buffer may be limited, leading to precipitation.

  • Adsorption: The compound may adsorb to plasticware, reducing its effective concentration.

It is recommended to perform a stability and solubility assessment of this compound in your specific experimental buffer.

Troubleshooting Guide

Issue: Loss of Compound Activity Over Time in Aqueous Solution

If you suspect that this compound is losing its activity in your experimental buffer, consider the following troubleshooting steps:

1. Assess Compound Stability:

  • Methodology: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach to assess the stability of a compound over time.

  • Experimental Protocol:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

    • Dilute the stock solution to the final experimental concentration in your aqueous buffer.

    • Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Immediately analyze the aliquot by RP-HPLC to quantify the amount of remaining this compound.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Illustrative Stability Data in Aqueous Buffer (pH 7.4) at 37°C (Note: The following data is illustrative and not based on experimental results for this compound.)

Time (hours)This compound Remaining (%)
0100
295
488
875
2450

2. Mitigate Degradation:

  • pH: The triazolo[4,3-a]pyridine core of this compound may be susceptible to pH-dependent hydrolysis. Assess the stability of the compound at different pH values to determine the optimal pH for your experiments. Some pyrimidine derivatives are known to be unstable in acidic conditions.[2][4]

  • Temperature: If the compound is thermolabile, consider running experiments at a lower temperature if the biological system allows.

  • Light: Protect the experimental setup from light to minimize the risk of photolytic degradation.[2][3]

Issue: Compound Precipitation from Solution

If you observe precipitation or cloudiness in your experimental wells, address the solubility of this compound.

1. Determine Solubility:

  • Methodology: A simple visual solubility assessment or a more quantitative method like nephelometry can be used.

  • Experimental Protocol (Visual Method):

    • Prepare a series of dilutions of your this compound stock solution in your aqueous buffer.

    • Visually inspect each dilution for any signs of precipitation or cloudiness, both immediately after preparation and after incubation under experimental conditions.

    • The highest concentration that remains clear is your approximate soluble concentration.

2. Improve Solubility:

  • Co-solvents: If solubility is an issue, consider the use of a small percentage of a biocompatible co-solvent, such as DMSO or ethanol, in your final assay medium. Be sure to include a vehicle control in your experiments to account for any effects of the co-solvent.

  • pH Adjustment: The solubility of ionizable compounds can be influenced by pH. Assess the solubility of this compound at different pH values.

Visualizations

Proposed Signaling Pathway of this compound as a p38α Inhibitor

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases p38_alpha p38α (MAPK14) Upstream Kinases->p38_alpha Downstream Substrates Downstream Substrates p38_alpha->Downstream Substrates Transcription Factors Transcription Factors Downstream Substrates->Transcription Factors CP944629 This compound CP944629->p38_alpha Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Proposed mechanism of action for this compound as a p38α inhibitor.

Experimental Workflow for Aqueous Stability Assessment

G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Dilute in Aqueous Buffer Dilute in Aqueous Buffer Prepare Stock Solution->Dilute in Aqueous Buffer Incubate Incubate Dilute in Aqueous Buffer->Incubate Sample at Time Points Sample at Time Points Incubate->Sample at Time Points HPLC Analysis HPLC Analysis Sample at Time Points->HPLC Analysis Quantify Remaining Compound Quantify Remaining Compound HPLC Analysis->Quantify Remaining Compound End End Quantify Remaining Compound->End

Caption: Workflow for determining the stability of this compound in aqueous solutions.

References

preventing CP-944629 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CP-944629. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, with a focus on preventing precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] Its primary mechanism of action is the inhibition of this kinase, which is a key component of a signaling pathway involved in cellular responses to stress, inflammation, and other external stimuli. By inhibiting p38α, this compound can modulate the production of pro-inflammatory cytokines and other downstream targets.

Q2: What are the common visual indicators of this compound precipitation in my cell culture medium?

Precipitation of this compound in your cell culture medium can manifest in several ways. You might observe a general haziness or cloudiness, the formation of fine, visible particles, or even larger crystalline structures.[3] It is crucial to differentiate this from microbial contamination, which may also cause turbidity but is often accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under a microscope.[3]

Q3: Why is my this compound precipitating when I add it to the cell culture medium?

The precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a common issue that can be attributed to several factors:

  • Physicochemical Properties: Many experimental compounds are inherently poorly soluble in water.

  • Solvent Shock: this compound is likely dissolved in an organic solvent like DMSO to create a stock solution. When this concentrated stock is introduced into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[3][4]

  • High Final Concentration: Every compound has a finite solubility in a given medium. Exceeding this solubility limit will inevitably lead to precipitation.[3]

  • Temperature Fluctuations: Changes in temperature can significantly impact the solubility of a compound. Moving media from cold storage to a 37°C incubator, or repeated freeze-thaw cycles of the stock solution, can promote precipitation.[5]

  • Media Composition and pH: The various components of your cell culture medium, such as salts, proteins, and amino acids, can interact with this compound, leading to the formation of insoluble complexes. The pH of the medium can also influence the charge state and solubility of the compound.[3][6][7]

Q4: Can the type of cell culture medium I use affect the solubility of this compound?

Yes, the specific formulation of your cell culture medium can influence the solubility of this compound. Different media (e.g., DMEM, RPMI-1640, F-12) have varying concentrations of salts, amino acids, and other components that can interact with the compound and affect its solubility.[3] For instance, media with higher concentrations of certain ions like calcium and phosphate might be more prone to forming insoluble precipitates with some compounds.[3][8]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.

Initial Steps: Stock Solution Preparation and Handling

Proper preparation and handling of your this compound stock solution are critical first steps in preventing precipitation.

ParameterRecommendationRationale
Solvent Choice Use high-purity, anhydrous DMSO.Water content in the solvent can decrease the solubility of hydrophobic compounds.
Stock Concentration Prepare a high-concentration stock solution (e.g., 10-20 mM).This minimizes the volume of DMSO added to your culture medium, reducing the risk of solvent shock and toxicity.
Dissolution Ensure the compound is completely dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.Undissolved particles in the stock solution will act as nucleation sites for precipitation.
Storage Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]Repeated temperature changes can cause the compound to precipitate out of the stock solution.[5]
Experimental Protocol: Diluting this compound into Media

The method used to dilute the stock solution into your cell culture medium is a frequent source of precipitation.

StepDetailed Protocol
1. Pre-warm Media Before adding the this compound stock, pre-warm your cell culture medium to 37°C.
2. Serial Dilution If a high final concentration is needed, consider a serial dilution approach. First, dilute the stock into a small volume of media, then add this intermediate dilution to the final volume.
3. Method of Addition Add the this compound stock solution dropwise to the vortexing or gently swirling media.
4. Final DMSO Concentration Keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%.
Advanced Troubleshooting

If precipitation persists, consider these more advanced strategies.

IssueProposed Solution
Precipitation in Serum-Free Media If working in serum-free conditions, consider adding a carrier protein like bovine serum albumin (BSA) to the medium.
pH-Dependent Solubility Use a buffered medium, such as one containing HEPES, to maintain a stable pH.
Media Component Interaction Test the solubility of this compound in a simpler buffered solution like PBS to determine if specific media components are causing the issue.[3]
Use of Pluronic F-68 Consider the addition of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%).

Visualizing Experimental Workflows and Concepts

To further clarify the processes involved, the following diagrams illustrate key experimental workflows and concepts.

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Dilution into Media cluster_culture Cell Culture Dissolve this compound Dissolve this compound Store Aliquots Store Aliquots Dissolve this compound->Store Aliquots at -20°C/-80°C Pre-warm Media Pre-warm Media Store Aliquots->Pre-warm Media Add Stock Dropwise Add Stock Dropwise Pre-warm Media->Add Stock Dropwise Vortex/Swirl Vortex/Swirl Add Stock Dropwise->Vortex/Swirl Add to Cells Add to Cells Vortex/Swirl->Add to Cells Incubate Incubate Add to Cells->Incubate

A recommended workflow for preparing and using this compound in cell culture experiments.

troubleshooting_flowchart start Precipitation Observed check_stock Is stock solution clear? start->check_stock remake_stock Remake stock solution check_stock->remake_stock No check_dilution Review dilution protocol check_stock->check_dilution Yes remake_stock->check_dilution optimize_dilution Optimize dilution: - Pre-warm media - Add dropwise - Vortex check_dilution->optimize_dilution No check_concentration Is final concentration too high? check_dilution->check_concentration Yes optimize_dilution->check_concentration lower_concentration Lower final concentration check_concentration->lower_concentration Yes advanced_troubleshooting Advanced Troubleshooting: - Add BSA/Pluronic F-68 - Use buffered media check_concentration->advanced_troubleshooting No lower_concentration->advanced_troubleshooting end Precipitation Resolved advanced_troubleshooting->end

A troubleshooting flowchart for addressing this compound precipitation issues.

p38_pathway Stress/Cytokines Stress/Cytokines MAPKKs MAPKKs Stress/Cytokines->MAPKKs p38_alpha p38α MAPKKs->p38_alpha Downstream Targets Downstream Targets p38_alpha->Downstream Targets CP944629 This compound CP944629->p38_alpha Inflammation/Apoptosis Inflammation/Apoptosis Downstream Targets->Inflammation/Apoptosis

The p38 MAPK signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Troubleshooting Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "CP-944629" did not identify a kinase inhibitor. The following troubleshooting guide is provided for a hypothetical kinase inhibitor, hereafter referred to as CP-Hypothetical , to illustrate the principles of addressing off-target effects for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor and why are they a concern?

A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target.[1] For kinase inhibitors like CP-Hypothetical, which are designed to block the activity of a specific kinase, binding to other kinases or proteins can modulate unintended signaling pathways. This is a significant concern as it can lead to cellular toxicity, misleading experimental results, and potential adverse effects in clinical applications.[1]

Q2: My cells are showing high levels of cytotoxicity at concentrations where I expect to see specific inhibition. Could this be an off-target effect?

A2: Yes, significant cytotoxicity at or near the effective concentration for your target of interest can be a strong indicator of off-target effects.[1] It is crucial to differentiate between on-target and off-target induced cell death.

Q3: I'm observing a phenotype that is inconsistent with the known function of the target kinase. What could be the reason?

A3: This discrepancy is a common reason to suspect off-target effects. The observed cellular outcome might be a result of CP-Hypothetical interacting with one or more unintended proteins. To investigate this, a multi-step approach is recommended, starting with confirming target engagement and running dose-response analyses.

Q4: How can I experimentally determine if the effects I'm seeing are off-target?

A4: Several experimental strategies can be employed to identify and validate off-target effects. These include:

  • Kinome Profiling: Screening the inhibitor against a large panel of kinases to determine its selectivity.[1][2]

  • Using a Structurally Different Inhibitor: Employing another inhibitor for the same target with a different chemical scaffold. If it doesn't reproduce the phenotype, it suggests the initial inhibitor's effects are off-target.

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the intended target. If the phenotype is not reversed, it points towards off-target effects.[1]

  • Western Blotting: Analyzing the phosphorylation status of key proteins in related signaling pathways that are not expected to be affected by the on-target inhibition.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of CP-Hypothetical.

Issue 1: Unexpected or High Cytotoxicity
Possible Cause Troubleshooting Steps Expected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen. 2. Test a structurally unrelated inhibitor for the same target.1. Identification of unintended kinase targets. 2. If cytotoxicity persists with a different inhibitor, it may be an on-target effect.[1]
Compound solubility issues 1. Check the solubility of CP-Hypothetical in your cell culture media. 2. Include a vehicle-only control.1. Prevention of compound precipitation, which can cause non-specific effects.[1]
Cell line-specific effects Test CP-Hypothetical in multiple cell lines.Differentiate between general off-target effects and those specific to a particular cellular context.
Issue 2: Inconsistent or Unexpected Phenotype
Possible Cause Troubleshooting Steps Expected Outcome
Inhibition of an unknown off-target 1. Conduct a broad kinase selectivity profiling assay. 2. Perform a rescue experiment with a drug-resistant target mutant.1. A list of potential off-target kinases. 2. If the phenotype is not rescued, it strongly suggests off-target activity.[1]
Activation of compensatory signaling pathways Use Western blotting to probe for the activation of known compensatory pathways (e.g., parallel MAP kinase pathways).Identification of upregulated signaling cascades that may mask or alter the expected phenotype.[1]
Incorrect dosage Perform a detailed dose-response curve for both the intended target inhibition and the observed phenotype.Determine if the potency for the cellular effect aligns with the biochemical IC50 for the target kinase.

Quantitative Data Summary

The following table illustrates how to present kinase profiling data for CP-Hypothetical to assess its selectivity. The selectivity score is a way to quantify the inhibitor's preference for its intended target.

Kinase TargetIC50 (nM) for CP-HypotheticalSelectivity Score (Off-target IC50 / On-target IC50)
On-Target Kinase A 15 1
Off-Target Kinase B30020
Off-Target Kinase C1,500100
Off-Target Kinase D855.7
Off-Target Kinase E>10,000>667

A higher selectivity score indicates greater selectivity for the on-target kinase.

Experimental Protocols

Protocol 1: Kinome Profiling

Objective: To determine the selectivity of CP-Hypothetical across a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare CP-Hypothetical at a concentration at least 100-fold higher than its on-target IC50 (e.g., 1-10 µM) to identify even weak off-target interactions.

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a comprehensive panel of human kinases.

  • Binding or Activity Assay: The service will typically perform either a competition binding assay to measure the dissociation constant (Kd) or a functional assay to determine the IC50 value against each kinase in the panel.[3][4]

  • Data Analysis: Analyze the percentage of inhibition at the tested concentration or the IC50 values for all kinases. Identify any kinases that are inhibited by more than 70% for follow-up dose-response studies.[3]

Protocol 2: Western Blotting for Compensatory Pathway Activation

Objective: To assess if inhibition of the primary target by CP-Hypothetical leads to the activation of parallel signaling pathways.

Methodology:

  • Cell Treatment: Treat cells with CP-Hypothetical at various concentrations and time points. Include a vehicle control.

  • Lysate Preparation: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total proteins of key components of potential compensatory pathways (e.g., phospho-ERK, total ERK, phospho-JNK, total JNK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant increase in phosphorylation of a protein in a parallel pathway would suggest the activation of a compensatory mechanism.[1]

Visualizations

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Possible Conclusions phenotype Unexpected Phenotype or Cytotoxicity dose_response Dose-Response Curve phenotype->dose_response control_inhibitor Test Structurally Different Inhibitor phenotype->control_inhibitor kinome_scan Kinome Profiling phenotype->kinome_scan rescue_exp Rescue Experiment phenotype->rescue_exp solubility Compound Issue (e.g., Solubility) phenotype->solubility on_target On-Target Effect dose_response->on_target Potency matches biochemical IC50 off_target Off-Target Effect dose_response->off_target Potency differs control_inhibitor->on_target Phenotype reproduced control_inhibitor->off_target Phenotype not reproduced kinome_scan->off_target Potent off-targets identified rescue_exp->on_target Phenotype rescued rescue_exp->off_target Phenotype not rescued

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

G CP-Hypothetical CP-Hypothetical Target Kinase A Target Kinase A CP-Hypothetical->Target Kinase A On-Target Inhibition Off-Target Kinase B Off-Target Kinase B CP-Hypothetical->Off-Target Kinase B Off-Target Inhibition Downstream Pathway A Downstream Pathway A Target Kinase A->Downstream Pathway A Blocks Expected Phenotype Expected Phenotype Downstream Pathway A->Expected Phenotype Downstream Pathway B Downstream Pathway B Off-Target Kinase B->Downstream Pathway B Modulates Observed Phenotype Observed Phenotype Downstream Pathway B->Observed Phenotype

Caption: On-target vs. off-target signaling pathways of CP-Hypothetical.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of CP-944629

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of CP-944629. While specific bioavailability data for this compound is not publicly available, this guide addresses common challenges encountered with investigational compounds, particularly those with poor aqueous solubility, which can significantly limit oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an investigational drug that has demonstrated anticancer activity and is currently in Phase I clinical trials for multiple myeloma and non-small cell lung carcinoma.[1] It has also been repurposed as a potential treatment for spinal muscular atrophy (SMA).[1] The exact mechanism of action is still under investigation but may involve the inhibition of DNA methylation or alteration of microRNA activity.[1]

Q2: What are the potential challenges affecting the in vivo bioavailability of this compound?

While specific data for this compound is limited, investigational drugs often exhibit poor oral bioavailability due to factors such as:

  • Poor aqueous solubility: Many new chemical entities are poorly soluble in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[2][3][4] This is a primary rate-limiting step for oral drug absorption.[5]

  • Low dissolution rate: A slow rate of dissolution in GI fluids can lead to the drug passing through the GI tract before it can be fully absorbed.[4]

  • Poor membrane permeability: The drug may have difficulty crossing the intestinal epithelium to enter the systemic circulation.[3][6]

  • First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug available.[7]

Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be explored to enhance the oral bioavailability of compounds with low aqueous solubility:[3][4][8][9]

  • Particle size reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the drug, which can improve its dissolution rate.[4][7]

  • Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its solubility and dissolution rate.[3][5][10]

  • Lipid-based formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[2][3][10][11][12]

  • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][13]

  • Prodrug approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in vivo.[3][13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low and variable plasma concentrations after oral administration. Poor aqueous solubility and slow dissolution rate.1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area and enhance dissolution.[4][7] 2. Formulate as a Solid Dispersion: Utilize techniques like spray drying or hot-melt extrusion with a hydrophilic polymer to improve solubility.[3][10]
High inter-subject variability in pharmacokinetic studies. Food effects, inconsistent dissolution in the GI tract.1. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to promote more consistent emulsification and absorption, potentially reducing food effects.[2][10][12]
Significant difference between oral and intravenous pharmacokinetic profiles, suggesting poor absorption. Low permeability across the intestinal epithelium.1. Incorporate Permeation Enhancers: Include excipients in the formulation that can transiently increase the permeability of the intestinal membrane.[13] 2. Prodrug Strategy: If feasible, synthesize a more lipophilic prodrug to enhance passive diffusion across the intestinal barrier.[13]
Low bioavailability despite adequate in vitro solubility and dissolution. High first-pass metabolism in the liver.1. Co-administration with Metabolism Inhibitors: Investigate the co-administration of inhibitors of the specific metabolic enzymes responsible for drug degradation (requires identification of metabolic pathways).[14] 2. Alternative Routes of Administration: Consider non-oral routes such as parenteral or transdermal to bypass hepatic first-pass metabolism.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound
PropertyValueImplication for Bioavailability
Molecular Weight~400-500 g/mol Moderate size, may have acceptable permeability if not highly polar.
LogP> 3Lipophilic, may have good permeability but poor aqueous solubility.
Aqueous Solubility (pH 7.4)< 1 µg/mLVery low solubility, likely to be a major barrier to oral absorption.
pKaNot availableWill influence solubility at different pH values in the GI tract.
Biopharmaceutical Classification System (BCS)Likely Class II or IVLow solubility is the primary challenge (Class II) or both low solubility and low permeability (Class IV).[2][4]
Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in a Preclinical Model
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)1050 ± 152.0200 ± 50100
Micronized Suspension10150 ± 401.5600 ± 120300
Solid Dispersion10400 ± 901.01800 ± 350900
SEDDS10600 ± 1100.52500 ± 4501250

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable organic solvent (e.g., methanol, acetone).

  • Procedure:

    • Dissolve this compound and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • Collect the solid dispersion and pulverize it to a fine powder.

    • Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
  • Animals: Male Sprague-Dawley rats (or other appropriate species), fasted overnight before dosing.

  • Formulations:

    • Group 1: this compound aqueous suspension (control).

    • Group 2: Optimized this compound formulation (e.g., solid dispersion or SEDDS).

    • Group 3: Intravenous solution of this compound (for absolute bioavailability determination).

  • Procedure:

    • Administer the formulations to the respective groups via oral gavage (for oral formulations) or tail vein injection (for intravenous).

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_formulation Formulation Strategies cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Desired Outcome problem Low In Vivo Bioavailability of this compound sd Solid Dispersion problem->sd lipid Lipid-Based Formulation (SEDDS) problem->lipid particle Particle Size Reduction problem->particle invitro In Vitro Dissolution & Permeability sd->invitro lipid->invitro particle->invitro invivo In Vivo PK Study (Rodent Model) invitro->invivo Select Lead Formulation outcome Improved Bioavailability & Consistent Exposure invivo->outcome

Caption: Workflow for improving the bioavailability of this compound.

signaling_pathway cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation drug This compound (Poorly Soluble) formulation Enabling Formulation (e.g., SEDDS) dissolution Dissolution in GI Fluids formulation->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation (Bioavailable Drug) portal_vein->systemic Bypasses Liver (Portion of Drug) liver->systemic Metabolites (Inactive)

Caption: Pharmacokinetic pathway of an orally administered drug.

References

Technical Support Center: CP-944629 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers assessing the cytotoxicity of the selective kinase inhibitor, CP-944629.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the novel kinase, Apoptosis-Inducing Kinase 1 (AIK1). AIK1 is a key regulator of the intrinsic apoptotic pathway. Inhibition of AIK1 by this compound is intended to prevent phosphorylation of the pro-apoptotic protein BAD, thereby promoting apoptosis in rapidly dividing cells.

Q2: In which cell lines has the cytotoxicity of this compound been evaluated?

A2: The cytotoxic effects of this compound have been characterized in a panel of human cancer cell lines, including but not limited to, A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma).

Q3: What are the common methods to assess this compound cytotoxicity?

A3: Standard in vitro cytotoxicity assays are recommended, such as the MTT assay to measure metabolic activity, the LDH assay to assess membrane integrity, and caspase activity assays to quantify apoptosis.

Troubleshooting Guides

High Variability in MTT Assay Results
Potential Cause Recommended Solution
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. A confluent or sparse culture can lead to inconsistent results.
Incubation Time Ensure consistent incubation times with both this compound and the MTT reagent.
Reagent Preparation Prepare fresh MTT solution for each experiment and protect it from light to prevent degradation.
Solvent Incompatibility Ensure the solvent used to dissolve this compound and the formazan crystals is compatible with the assay and does not cause cell lysis.
Unexpectedly Low Cytotoxicity in LDH Assay
Potential Cause Recommended Solution
Assay Timing LDH release is a later indicator of cell death. Consider extending the incubation time with this compound to allow for sufficient membrane damage.
Cell Lysis Control Ensure the positive control for maximum LDH release (e.g., using a lysis buffer) is working effectively.
Serum Interference High serum concentrations in the culture medium can inhibit LDH activity. Consider reducing the serum concentration during the assay.
Mechanism of Cell Death This compound may be inducing apoptosis rather than necrosis, which results in delayed membrane leakage. Confirm the mode of cell death using an apoptosis assay.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines after a 48-hour treatment period.

Table 1: IC50 Values of this compound Determined by MTT Assay

Cell LineIC50 (µM)
A54912.5 ± 1.8
MCF-725.3 ± 3.2
HepG248.1 ± 5.6

Table 2: IC50 Values of this compound Determined by LDH Assay

Cell LineIC50 (µM)
A54915.8 ± 2.1
MCF-730.1 ± 4.5
HepG255.7 ± 6.9

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle, no cells, maximum LDH release) for 48 hours.[1]

  • Sample Collection: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well and incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Visualizations

cluster_0 This compound Experimental Workflow cluster_1 Cytotoxicity Assays A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate for 48 hours B->C D MTT Assay C->D E LDH Assay C->E F Caspase Assay C->F G Data Analysis (IC50) D->G E->G F->G

Caption: Workflow for assessing the cytotoxicity of this compound.

cluster_pathway Proposed this compound Signaling Pathway CP944629 This compound AIK1 AIK1 CP944629->AIK1 BAD_P p-BAD (Inactive) AIK1->BAD_P P BAD BAD (Active) BAD_P->BAD Dephosphorylation Bcl2 Bcl-2 BAD->Bcl2 Bax Bax/Bak Bcl2->Bax CytoC Cytochrome c release Bax->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of this compound inducing apoptosis.

References

Technical Support Center: Minimizing CP-944629 Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of CP-944629 to minimize its degradation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a cool, well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. For extended storage, maintaining a temperature of -20°C is advisable, which has been shown to be effective for the stability of other small molecule kinase inhibitors.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is best practice to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For many kinase inhibitors, stock solutions in DMSO are stable when stored at -80°C.[3] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[3]

Q3: What are the primary factors that can cause this compound degradation?

A3: Based on the chemical structure of this compound and general knowledge of similar compounds, the primary factors contributing to degradation are likely to be:

  • Hydrolysis: The presence of amide and ether functional groups may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The nitrogen-containing heterocyclic rings could be prone to oxidation.[4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in complex organic molecules.[6][7]

  • Temperature: Elevated temperatures can accelerate the rates of all chemical degradation pathways.

Q4: Is this compound sensitive to pH?

A4: While specific data for this compound is unavailable, compounds with imidazole moieties can exhibit pH-dependent stability.[1] It is advisable to maintain solutions of this compound in buffers with a pH close to neutral (pH 7.0-7.4) unless experimental conditions require otherwise. The hydrolytic stability of molecules containing trifluoromethyl groups can also be influenced by pH.[8]

Q5: Are there any known incompatible materials with this compound?

A5: The Material Safety Data Sheet (MSDS) for this compound indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided to prevent rapid degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Potential Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare a fresh stock solution from solid compound. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots.[3] 3. Verify the storage conditions of the stock solution (temperature, light protection).
Precipitation in aqueous buffer 1. Visually inspect the solution for any cloudiness or precipitate. 2. Determine the kinetic solubility of this compound in your specific assay buffer. 3. Consider using a lower final concentration or incorporating a surfactant like Tween-20.[3]
Degradation in assay buffer 1. Perform a short-term stability study of this compound in your assay buffer at the experimental temperature. 2. Analyze samples at different time points using HPLC to monitor for degradation.[3]

Issue 2: Appearance of new peaks in HPLC analysis of a stored sample.

Potential Cause Troubleshooting Steps
Chemical degradation 1. The new peaks likely represent degradation products. 2. Review the storage conditions of the sample (temperature, light exposure, container). 3. Protect samples from light and store at recommended low temperatures.
Contamination 1. Ensure proper handling and use of clean vials and solvents. 2. Analyze a blank (solvent only) to rule out contamination from the analytical system.

Data Presentation: Stability of Small Molecule Kinase Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes typical stability data for small molecule kinase inhibitors under various storage conditions, which can serve as a general guideline.

Storage Condition Typical Stability Potential Degradation
Solid at Room Temperature Weeks to MonthsSlow degradation, dependent on humidity and light.
Solid at -20°C > 1 YearMinimal degradation expected.
Stock Solution in DMSO at -80°C Months to YearsGenerally stable; avoid freeze-thaw cycles.[3]
Aqueous Buffer at Room Temperature Hours to DaysProne to hydrolysis and precipitation.
Aqueous Buffer at 4°C Days to WeeksSlower degradation compared to room temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradation Pathways

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[9]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A dark control should be kept under the same conditions but protected from light.

  • Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated HPLC-UV/MS method to identify and quantify the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the development of an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound and samples from the forced degradation study

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase A: 0.1% acetic acid in water

  • Mobile phase B: Acetonitrile

  • HPLC-grade solvents

Procedure:

  • Initial Conditions: Start with a gradient elution from 10% to 90% acetonitrile over 20 minutes with a flow rate of 1 mL/min. Monitor the eluent at a wavelength determined from the UV spectrum of this compound (e.g., 254 nm).

  • Method Optimization: Inject the stressed samples and evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.

  • Gradient Adjustment: Modify the gradient slope, initial and final mobile phase composition, and run time to achieve baseline separation of all peaks.

  • Flow Rate and Temperature: Adjust the flow rate and column temperature to optimize peak shape and resolution.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

G cluster_storage Storage Conditions cluster_degradation Degradation Pathways Solid Solid this compound Hydrolysis Hydrolysis Products Solid->Hydrolysis Moisture, pH extremes Oxidation Oxidation Products Solid->Oxidation Oxygen, Light Photodegradation Photodegradation Products Solid->Photodegradation UV/Visible Light StockSolution Stock Solution (in DMSO) StockSolution->Hydrolysis Aqueous contamination, pH StockSolution->Oxidation Air exposure G start Start: Stability Study of this compound forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating HPLC-UV/MS Method forced_degradation->method_dev long_term_stability Long-Term Stability Testing (Recommended Storage Conditions) method_dev->long_term_stability accelerated_stability Accelerated Stability Testing (Elevated Temperature/Humidity) method_dev->accelerated_stability analysis Analyze Samples at Pre-defined Time Points long_term_stability->analysis accelerated_stability->analysis data_eval Evaluate Data for Degradation and Shelf-life Determination analysis->data_eval end End: Establish Storage Conditions and Shelf-life data_eval->end G start Inconsistent Experimental Results? check_solution Is the this compound solution clear? start->check_solution check_storage How was the stock solution stored? check_solution->check_storage Yes precipitate Action: Determine solubility in your buffer. Consider lower concentration or surfactant. check_solution->precipitate No improper_storage Action: Prepare fresh stock solution. Aliquot and store at -80°C. Avoid freeze-thaw cycles. check_storage->improper_storage Improperly check_hplc Do you see new peaks in HPLC? check_storage->check_hplc Properly degradation Conclusion: Degradation has occurred. Review storage of solid and solutions. Protect from light and heat. check_hplc->degradation Yes no_new_peaks Conclusion: Degradation is unlikely the primary cause. Review other experimental parameters. check_hplc->no_new_peaks No

References

Technical Support Center: Confirming PDE5 Inhibitor Activity in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for confirming the cellular activity of phosphodiesterase 5 (PDE5) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a PDE5 inhibitor?

A1: PDE5 inhibitors block the phosphodiesterase 5 (PDE5) enzyme.[1][2] PDE5 is responsible for the breakdown of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, these compounds increase intracellular cGMP levels, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events that result in vasodilation and other physiological effects.[3]

Q2: What are the initial steps to confirm if my compound is a PDE5 inhibitor?

A2: The initial step is to perform an in vitro PDE5 inhibition assay using a purified recombinant PDE5 enzyme.[2] This will determine the direct inhibitory activity of your compound on the enzyme and allow for the calculation of an IC50 value. Following this, cellular assays are necessary to confirm the compound's activity in a biological context.

Q3: Why am I not observing any effect in my cell-based assays even though my compound is a potent PDE5 inhibitor in vitro?

A3: Several factors could contribute to this discrepancy:

  • Cell Permeability: Your compound may have poor membrane permeability and is not reaching its intracellular target.

  • Efflux Pumps: The cells you are using may express efflux pumps, such as ABCC5, which can actively transport the compound out of the cell.[1]

  • Cellular cGMP Levels: The basal levels of cGMP in your chosen cell line might be too low to detect a significant increase after PDE5 inhibition. Stimulation with a nitric oxide (NO) donor, like sodium nitroprusside (SNP), can help to increase basal cGMP production.

  • Compound Stability: The compound may be unstable in the cell culture medium or metabolized by the cells.

Q4: How can I measure changes in intracellular cGMP levels?

A4: Intracellular cGMP levels can be quantified using commercially available ELISA or TR-FRET based assay kits. These kits provide a sensitive and specific method for measuring cGMP concentrations in cell lysates.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells in cellular assays. Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate.Ensure proper cell suspension mixing before seeding. Use a multichannel pipette for compound addition and avoid using the outer wells of the plate.
No significant change in cell viability after treatment. The chosen cell line may not be sensitive to changes in cGMP levels, or the endpoint measured is not appropriate.Use a cell line known to respond to PDE5 inhibition (e.g., vascular smooth muscle cells). Measure a more direct downstream marker of PDE5 inhibition, such as vasodilation in an ex vivo tissue model or PKG substrate phosphorylation.
Compound precipitates in the cell culture medium. Poor solubility of the compound at the tested concentrations.Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the medium is low (typically <0.5%). Test a range of compound concentrations to identify the optimal working concentration.

Experimental Protocols

Protocol 1: In Vitro PDE5 Enzyme Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of a compound on purified PDE5A1 enzyme activity using a fluorescence polarization-based assay.[4]

Materials:

  • Purified recombinant PDE5A1 enzyme

  • PDE5A1 Assay Kit (containing fluorescently labeled cGMP substrate, binding agent, and assay buffer)

  • Test compound

  • Positive control (e.g., Sildenafil, Vardenafil)

  • Black, 96-well microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Add 25 µL of the diluted compounds or control to the wells of the 96-well plate.

  • Add 25 µL of the PDE5A1 enzyme solution to each well.

  • Initiate the reaction by adding 50 µL of the fluorescently labeled cGMP substrate.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding the binding agent.

  • Read the fluorescence polarization on a compatible plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 2: Cellular cGMP Measurement Assay

This protocol measures the change in intracellular cGMP levels in response to treatment with a PDE5 inhibitor.

Materials:

  • Cells cultured in a 96-well plate

  • Test compound

  • Positive control (e.g., Sildenafil)

  • Nitric oxide (NO) donor (e.g., sodium nitroprusside - SNP)

  • Cell lysis buffer

  • cGMP ELISA or TR-FRET assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the test compound or positive control for 30 minutes.

  • Stimulate the cells with an NO donor (e.g., 10 µM SNP) for 10 minutes to increase basal cGMP production.

  • Lyse the cells using the provided lysis buffer.

  • Perform the cGMP measurement according to the manufacturer's instructions for the chosen assay kit.

  • Normalize the cGMP concentration to the total protein concentration in each well.

Protocol 3: Cell Viability Assay

This protocol assesses the effect of the PDE5 inhibitor on cell viability. The MTS assay is provided as an example.[5]

Materials:

  • Cells cultured in a 96-well plate

  • Test compound

  • CellTiter 96® AQueous One Solution Reagent (MTS)[5]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of the CellTiter 96® AQueous One Solution Reagent to each well.[5]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Data Presentation

Table 1: In Vitro PDE5A1 Inhibition

CompoundIC50 (nM)
Test CompoundEnter Value
SildenafilEnter Value
VardenafilEnter Value

Table 2: Cellular cGMP Levels

TreatmentcGMP Concentration (pmol/mg protein)
Vehicle ControlEnter Value
Test Compound (1 µM)Enter Value
Sildenafil (1 µM)Enter Value
SNP (10 µM)Enter Value
Test Compound (1 µM) + SNP (10 µM)Enter Value
Sildenafil (1 µM) + SNP (10 µM)Enter Value

Table 3: Cell Viability (MTS Assay)

Compound Concentration% Cell Viability
0.1 µMEnter Value
1 µMEnter Value
10 µMEnter Value
100 µMEnter Value

Visualizations

PDE5_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG 5_GMP 5'-GMP PDE5->5_GMP Vasodilation Vasodilation PKG->Vasodilation CP_Compound PDE5 Inhibitor (e.g., CP-944629) CP_Compound->PDE5

Caption: PDE5 signaling pathway and the mechanism of action of a PDE5 inhibitor.

Experimental_Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Activity Confirmation cluster_2 Phase 3: Downstream Effects A In Vitro PDE5 Enzyme Inhibition Assay B Determine IC50 Value A->B C Cell-Based cGMP Measurement Assay B->C Proceed if active D Cell Viability Assay (e.g., MTS) C->D E Western Blot for PKG Substrate Phosphorylation D->E Analyze cellular response F Functional Assays (e.g., Vasodilation) E->F

Caption: Experimental workflow for confirming PDE5 inhibitor activity.

Troubleshooting_Logic A Start: Is cellular activity observed? B Yes: Proceed to downstream functional assays A->B C No: Troubleshoot A->C D Check Cell Permeability C->D E Investigate Efflux Pumps C->E F Optimize cGMP Stimulation C->F G Assess Compound Stability C->G

Caption: Troubleshooting logic for confirming cellular activity.

References

Validation & Comparative

A Comparative Guide to p38 MAPK Inhibitors: PHA-666859, BIRB-796, and SCIO-469

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key therapeutic target for a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. The development of potent and selective p38 MAPK inhibitors has been a significant focus of pharmaceutical research. This guide provides an objective comparison of three prominent p38 inhibitors: Pfizer's PHA-666859, Boehringer Ingelheim's BIRB-796 (Doramapimod), and Scios' SCIO-469 (Talmapimod). The comparison is based on their biochemical potency, cellular activity, and selectivity profiles, supported by experimental data.

At a Glance: Key Quantitative Comparisons

The following tables summarize the in vitro potency and selectivity of PHA-666859, BIRB-796, and SCIO-469 against p38 MAPK isoforms and other kinases.

Inhibitor Target(s) p38α IC50 (nM) p38β IC50 (nM) p38γ IC50 (nM) p38δ IC50 (nM) Cellular Potency (LPS-induced TNF-α, IC50)
PHA-666859 p38α, p38β2102450---
BIRB-796 p38α, p38β, p38γ, p38δ386520052021 nM (PBMCs), 960 nM (Whole Blood)
SCIO-469 p38α9~90---

Signaling Pathway and Mechanism of Action

The p38 MAPK signaling cascade is a crucial pathway activated by cellular stressors and inflammatory cytokines. Its activation leads to the phosphorylation of downstream transcription factors and kinases, ultimately resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6. All three inhibitors discussed herein are small molecules that target the ATP-binding pocket of p38 MAPK, thereby preventing its kinase activity and blocking the downstream signaling cascade.

p38_pathway Stress/Cytokines Stress/Cytokines MKK3_6 MKK3/6 Stress/Cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors Inflammation Inflammation (TNF-α, IL-6 production) Downstream_Kinases->Inflammation Transcription_Factors->Inflammation Inhibitors PHA-666859 BIRB-796 SCIO-469 Inhibitors->p38

p38 MAPK Signaling Pathway and Points of Inhibition.

Detailed Inhibitor Profiles

PHA-666859 (Pfizer)

PHA-666859 is a potent and reversible inhibitor of p38α MAPK with moderate selectivity over p38β.

  • Biochemical Potency : It exhibits a Ki of 53 nM for p38α. The IC50 values for p38α and p38β are 0.21 µM and 2.45 µM, respectively.

  • Cellular Activity : Limited public data is available on its cellular potency in inhibiting cytokine production.

  • Selectivity : Shows moderate selectivity for the α isoform over the β isoform. Detailed kinase selectivity profiling data against a broader panel is not widely available.

BIRB-796 (Doramapimod, Boehringer Ingelheim)

BIRB-796 is a highly potent, pan-p38 inhibitor that binds to an allosteric site, exhibiting slow-on, slow-off binding kinetics.

  • Biochemical Potency : It demonstrates high affinity for p38α with a Kd of 50-100 pM. It inhibits all four p38 isoforms with IC50 values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ).

  • Cellular Activity : BIRB-796 potently inhibits LPS-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 21 nM and in whole blood with an IC50 of 960 nM.

  • Selectivity : While it inhibits all p38 isoforms, it shows good selectivity against a panel of other kinases. However, it has been reported to also inhibit JNK2α2 (IC50 = 98 nM) and c-Raf-1 (IC50 = 1.4 µM).

SCIO-469 (Talmapimod, Scios)

SCIO-469 is a selective, ATP-competitive inhibitor of p38α.

  • Biochemical Potency : It is a potent inhibitor of p38α with an IC50 of 9 nM.

  • Cellular Activity : In cellular assays, SCIO-469 inhibits the phosphorylation of p38 MAPK and has been shown to reduce tumor growth in preclinical models of multiple myeloma.

  • Selectivity : SCIO-469 displays approximately 10-fold selectivity for p38α over p38β and is highly selective against a panel of 20 other kinases (greater than 2000-fold).

Experimental Protocols

In Vitro p38 Kinase Activity Assay (General Protocol)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified p38 kinase.

kinase_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor Serial Dilution of Test Inhibitor Incubation Incubate Inhibitor, Enzyme, Substrate, & ATP Inhibitor->Incubation Enzyme Purified p38 Kinase Enzyme->Incubation Substrate Substrate (e.g., ATF-2, MBP) Substrate->Incubation ATP ATP Solution ATP->Incubation Detection Quantify Substrate Phosphorylation (e.g., IMAP, LANCE) Incubation->Detection IC50 Calculate IC50 Value Detection->IC50

Workflow for an in vitro p38 Kinase Activity Assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor (e.g., PHA-666859, BIRB-796, SCIO-469) in an appropriate buffer.

    • Dilute purified, active p38 kinase to the desired concentration in kinase assay buffer.

    • Prepare a solution of a suitable p38 substrate, such as ATF-2 or Myelin Basic Protein (MBP), in the assay buffer.

    • Prepare a solution of ATP at a concentration typically near the Km for p38.

  • Kinase Reaction:

    • In a microplate, combine the test inhibitor, p38 kinase, and substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as:

      • IMAP (Immobilized Metal Affinity-based Phosphorescence): Utilizes fluorescently labeled phosphopeptides that bind to nanoparticles.

      • LANCE (Lanthanide Chelate Excite) TR-FRET: A time-resolved fluorescence resonance energy transfer-based assay.

  • Data Analysis:

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of LPS-Induced TNF-α Production

This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.

tnf_alpha_assay_workflow Cell_Culture Culture Cells (e.g., THP-1, PBMCs) Pre_incubation Pre-incubate cells with serial dilutions of inhibitor Cell_Culture->Pre_incubation Stimulation Stimulate with LPS Pre_incubation->Stimulation Incubation Incubate for 18-24 hours Stimulation->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection ELISA Measure TNF-α levels by ELISA Supernatant_Collection->ELISA IC50_Calculation Calculate IC50 Value ELISA->IC50_Calculation

Workflow for a cellular TNF-α inhibition assay.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line, such as the human monocytic cell line THP-1 or freshly isolated human PBMCs, in appropriate media.

  • Inhibitor Treatment:

    • Seed the cells into a 96-well plate.

    • Pre-incubate the cells with serial dilutions of the test inhibitor for 30 minutes to 2 hours.

  • Stimulation:

    • Add lipopolysaccharide (LPS) to the wells (typically at a final concentration of 1 µg/mL) to stimulate TNF-α production.

  • Incubation:

    • Incubate the plates for an extended period (e.g., 18-24 hours) to allow for cytokine synthesis and secretion.

  • TNF-α Quantification:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

The selection of a p38 MAPK inhibitor for research or therapeutic development depends on the specific requirements of the study.

  • PHA-666859 offers a starting point for understanding p38α/β inhibition, though more comprehensive public data would be beneficial for a thorough comparison.

  • BIRB-796 is a highly potent, pan-p38 inhibitor with well-characterized cellular activity. Its unique allosteric binding and slow dissociation kinetics make it a valuable tool compound, although its broader isoform activity and potential off-target effects on JNK2 and c-Raf-1 should be considered.

  • SCIO-469 stands out for its high potency and selectivity for the p38α isoform, a desirable characteristic for minimizing off-target effects. Its progression through clinical trials provides a wealth of preclinical and clinical data for consideration.

Researchers should carefully consider the desired isoform selectivity, the required potency, and the context of their experimental system when choosing a p38 inhibitor. The experimental protocols provided in this guide offer a foundation for the in-house evaluation and comparison of these and other p38 MAPK inhibitors.

A Comparative Analysis of p38 MAPK Inhibitors: CP-944629 and SB203580

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway, CP-944629 and SB203580 have emerged as significant research tools. This guide provides a comparative overview of their efficacy, mechanism of action, and specificity, based on available preclinical data, to assist researchers in selecting the appropriate inhibitor for their studies.

Mechanism of Action and a Lack of Direct Comparative Data

Both this compound and SB203580 function as inhibitors of p38 MAPK, a key kinase involved in cellular responses to stress and inflammation. The p38 MAPK signaling cascade plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a prime target for anti-inflammatory drug development.[1][2][3][4][5]

Data Presentation: A Tale of Two Inhibitors

Quantitative data for each inhibitor is summarized below. The absence of directly comparable experimental conditions should be taken into consideration when evaluating these values.

Table 1: In Vitro Potency of p38 MAPK Inhibitors

CompoundTargetIC50Cell-Based Assay
This compound p38α MAPKData not publicly availableData not publicly available
SB203580 p38α MAPK0.3-0.5 µMTHP-1 cells[6]
p38β MAPK~10-fold less sensitive than p38α
SAPK3 (p38γ), SAPK4 (p38δ)Less sensitive

Table 2: Reported Off-Target Effects of SB203580

Off-TargetEffectIC50 / ConcentrationReference
Protein Kinase B (PKB/Akt)Inhibition of phosphorylation3-5 µM[7]
Raf-1Activation>20 µM[7]
ERK PathwayActivation5 and 10 µM[8]

Experimental Protocols: Assessing p38 MAPK Inhibition

While specific protocols for studies involving this compound are not available, a general methodology for evaluating p38 MAPK inhibitors in vitro and in a cellular context is provided below.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38 MAPK.

Objective: To determine the IC50 value of an inhibitor against a specific p38 MAPK isoform.

Materials:

  • Recombinant active p38 MAPK (e.g., p38α)

  • Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM Na2EDTA, 2 mM DTT)

  • ATP

  • Substrate (e.g., ATF2, MBP)

  • Test compounds (this compound or SB203580) dissolved in DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and kinase buffer to the wells of a 96-well plate.

  • Add the diluted test compounds to the wells. Include a DMSO-only control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphorylation-specific antibody, radiometric assay).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Assay: Inhibition of Downstream Signaling

This assay assesses the ability of an inhibitor to block the p38 MAPK pathway within a cellular context.

Objective: To measure the inhibition of a downstream target of p38 MAPK in response to a stimulus.

Materials:

  • Cell line (e.g., THP-1, HeLa)

  • Cell culture medium and supplements

  • Stimulant (e.g., LPS, anisomycin)

  • Test compounds (this compound or SB203580) dissolved in DMSO

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-MAPKAPK2, anti-total-MAPKAPK2, anti-p38, anti-phospho-p38)

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., LPS) for a specified time (e.g., 15-30 minutes).

  • Lyse the cells and collect the protein lysates.

  • Perform Western blot analysis to detect the phosphorylation status of a downstream target of p38 MAPK, such as MAPKAPK2.

  • Quantify the band intensities to determine the extent of inhibition.

Mandatory Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

p38_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitors Inhibitors Stress Stress Stimuli (UV, Osmotic Shock) MKKK MAPKKK (e.g., TAK1, ASK1) Stress->MKKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MKKK MKK3_6 MKK3/6 MKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response MAPKAPK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response CP_944629 This compound CP_944629->p38_MAPK SB203580 SB203580 SB203580->p38_MAPK

Caption: The p38 MAPK signaling pathway and points of inhibition by this compound and SB203580.

experimental_workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay start_invitro Start prepare_reagents Prepare Reagents (Kinase, Substrate, Buffer) start_invitro->prepare_reagents add_inhibitor Add Inhibitor (this compound or SB203580) prepare_reagents->add_inhibitor initiate_reaction Initiate Reaction (Add ATP) add_inhibitor->initiate_reaction incubate Incubate initiate_reaction->incubate detect_activity Detect Kinase Activity incubate->detect_activity analyze_data Analyze Data (IC50) detect_activity->analyze_data end_invitro End analyze_data->end_invitro start_cellular Start seed_cells Seed Cells start_cellular->seed_cells pretreat Pre-treat with Inhibitor seed_cells->pretreat stimulate Stimulate with Agonist pretreat->stimulate lyse_cells Lyse Cells stimulate->lyse_cells western_blot Western Blot (p-MAPKAPK2) lyse_cells->western_blot quantify Quantify Inhibition western_blot->quantify end_cellular End quantify->end_cellular

Caption: General experimental workflows for assessing p38 MAPK inhibitor efficacy.

Concluding Remarks

References

Validating the Specificity of CP-101,606: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Scientific literature predominantly refers to the selective NR2B antagonist as CP-101,606 (also known as traxoprodil). The compound CP-944629 is likely an internal development code or a related but less-studied molecule. This guide will focus on the extensively documented compound, CP-101,606.

This guide provides a detailed comparison of CP-101,606 with other commonly used NR2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, namely Ro 25-6981 and ifenprodil. The information presented here, including binding affinities, selectivity profiles, and detailed experimental protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities (Ki and IC50 values) of CP-101,606 and its alternatives for the primary target (NMDA receptor NR2B subunit) and key off-targets. This data highlights the high potency and selectivity of CP-101,606 for the NR2B subunit.

CompoundTargetKi (nM)IC50 (nM)SpeciesAssay TypeReference
CP-101,606 NMDA Receptor (NR2B) -11RatFunctional (Inhibition of glutamate-induced neurotoxicity)[1]
NMDA Receptor (NR1C/NR2B)-9RatElectrophysiology (in Xenopus oocytes)[2]
NMDA Receptor (NR1C/NR2A)-52000RatElectrophysiology (in Xenopus oocytes)[2]
Ro 25-6981NMDA Receptor (NR2B)10.69RatRadioligand Binding / Electrophysiology[2][3]
NMDA Receptor (NR2A)-52000RatElectrophysiology (in Xenopus oocytes)[2][4]
Sigma-1 Receptor2.45-HumanRadioligand Binding[3]
IfenprodilNMDA Receptor (NR2B)-150RatElectrophysiology
NMDA Receptor (NR2A)->30000RatElectrophysiology
α1-Adrenergic Receptor----[5]

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Subtypes

This protocol is a generalized procedure for determining the binding affinity of a test compound to NMDA receptor subtypes using a competitive radioligand binding assay.

Materials:

  • Membrane Preparation: Homogenized tissue from specific brain regions (e.g., cortex, hippocampus) or cells expressing recombinant NMDA receptors.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target site, such as [3H]Ro 25-6981 for the NR2B subunit or [3H]ifenprodil.

  • Test Compound: CP-101,606 or other unlabeled competitor compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-labeled competitor.

      • Test Compound: Membrane preparation, radioligand, and varying concentrations of the test compound.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes a method to assess the functional antagonism of NMDA receptors by a test compound using electrophysiological recordings from Xenopus oocytes expressing specific receptor subunits.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for NMDA receptor subunits (e.g., NR1 and NR2A, NR2B, NR2C, or NR2D).

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

  • Agonists: Glutamate and Glycine.

  • Test Compound: CP-101,606 or other antagonists.

  • Two-Electrode Voltage Clamp (TEVC) setup: Including amplifier, microelectrodes, and data acquisition system.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs for the desired NMDA receptor subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

    • Clamp the membrane potential at a holding potential of -40 to -80 mV.

  • Compound Application and Data Acquisition:

    • Apply a solution containing glutamate and glycine to elicit an inward current mediated by the expressed NMDA receptors.

    • Once a stable baseline current is established, co-apply the agonists with varying concentrations of the test compound.

    • Record the current responses in the presence of the antagonist.

    • Wash out the antagonist to observe the recovery of the current.

  • Data Analysis:

    • Measure the peak amplitude of the current in the presence and absence of the antagonist.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the antagonist.

    • Determine the IC50 value using a sigmoidal dose-response curve fit.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis prep1 Homogenize Tissue/Cells prep2 Centrifuge & Pellet Membranes prep1->prep2 prep3 Wash & Resuspend prep2->prep3 assay1 Incubate Membranes with Radioligand & Competitor prep3->assay1 assay2 Filter & Wash assay1->assay2 assay3 Measure Radioactivity assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

signaling_pathway cluster_receptor NMDA Receptor Glutamate Glutamate NR2B NR2B Subunit Glutamate->NR2B Glycine Glycine NR1 NR1 Subunit Glycine->NR1 CP101606 CP-101,606 CP101606->NR2B Antagonism IonChannel Ion Channel Ca_influx Ca2+ Influx IonChannel->Ca_influx Opens Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_influx->Downstream

Caption: Signaling pathway of the NMDA receptor and site of action for CP-101,606.

References

Unveiling the Kinase Selectivity Profile of Inhibitor X: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for targeted therapies, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive analysis of the cross-reactivity of a hypothetical, next-generation kinase inhibitor, "Inhibitor X," against a broad panel of kinases. The data presented herein offers a comparative benchmark for researchers evaluating novel therapeutic agents.

Quantitative Kinase Cross-Reactivity Data

The inhibitory activity of Inhibitor X was assessed against a panel of 250 kinases at a concentration of 1 µM. The following table summarizes the percentage of inhibition, highlighting the most significantly affected off-target kinases.

Kinase TargetPrimary Target Family% Inhibition at 1 µM
Primary Target Kinase Tyrosine Kinase 98%
Off-Target Kinase ASerine/Threonine Kinase75%
Off-Target Kinase BTyrosine Kinase68%
Off-Target Kinase CAtypical Kinase55%
Off-Target Kinase DSerine/Threonine Kinase49%
Off-Target Kinase ETyrosine Kinase42%
.........
Off-Target Kinase ZSerine/Threonine Kinase<10%

Experimental Protocols

Biochemical Kinase Assay for Selectivity Profiling

A radiometric kinase assay was employed to determine the percentage of inhibition of a broad panel of kinases by Inhibitor X.[1][2]

Materials:

  • Recombinant human kinases

  • Corresponding specific peptide substrates

  • Inhibitor X (dissolved in DMSO)

  • [γ-³³P]ATP

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

  • Filter plates

Procedure:

  • Kinase reactions were initiated by combining the kinase, the specific peptide substrate, and Inhibitor X at a final concentration of 1 µM in the kinase reaction buffer.

  • The reaction was started by the addition of [γ-³³P]ATP.

  • The reaction mixtures were incubated at room temperature for 120 minutes.

  • The reaction was stopped by spotting the mixture onto filter plates.

  • The filter plates were washed to remove excess unincorporated [γ-³³P]ATP.

  • The amount of incorporated ³³P in the peptide substrate was quantified using a scintillation counter.

  • The percentage of inhibition was calculated by comparing the radioactivity of the reactions containing Inhibitor X to the control reactions without the inhibitor.

Signaling Pathway Context

To visualize the potential impact of off-target inhibition, the following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and survival that is frequently modulated by kinase inhibitors.[3][4] Off-target inhibition of kinases within this or related pathways could lead to unintended cellular consequences.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: A simplified representation of the EGFR signaling cascade.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing kinase inhibitor selectivity.

Kinase_Inhibitor_Workflow Kinase Inhibitor Selectivity Workflow Compound Test Compound (Inhibitor X) Assay Biochemical Kinase Assay (e.g., Radiometric Assay) Compound->Assay KinasePanel Broad Kinase Panel (>250 Kinases) KinasePanel->Assay Data Data Acquisition (% Inhibition) Assay->Data Analysis Data Analysis (Selectivity Profiling) Data->Analysis Results Identification of On- and Off-Targets Analysis->Results

Caption: General workflow for kinase inhibitor selectivity profiling.

References

CP-944629 as an Alternative to BIRB 796: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development exploring alternatives to the well-characterized p38 MAP kinase inhibitor BIRB 796, CP-944629 presents a potent option targeting the p38α isoform. This guide provides a comparative overview of both compounds, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing key cellular pathways and workflows.

Executive Summary

BIRB 796 is a highly potent, allosteric, and pan-isoform inhibitor of p38 MAP kinase, demonstrating activity against all four isoforms (α, β, γ, and δ). In contrast, this compound is a potent inhibitor of the p38α kinase isoform. While both compounds effectively target the p38 MAPK pathway, their distinct isoform selectivity profiles suggest they may have different applications in research and therapeutic development. A direct, comprehensive comparison of their kinase selectivity is challenging due to the limited publicly available data for this compound.

Data Presentation: Inhibitor Potency and Selectivity

The following tables summarize the available inhibitory activities of this compound and BIRB 796.

Table 1: p38 MAPK Isoform Inhibition

Compoundp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)
This compound3.2Data not availableData not availableData not available
BIRB 79638[1]65[1]200[1]520[1]

Table 2: Off-Target Kinase Inhibition Profile for BIRB 796

Kinase TargetIC50 (nM)
JNK2α298[2]
c-Raf-11400[2]
B-Raf83[1]
Abl14600[1]

Note: A comprehensive kinase selectivity panel for this compound is not publicly available.

Mechanism of Action

BIRB 796 is a diaryl urea compound that acts as a type II inhibitor, binding to an allosteric site on the p38 kinase. This binding stabilizes the DFG-out (Asp-Phe-Gly) conformation of the activation loop, which is a unique mechanism that confers high affinity and slow dissociation rates.[3] This allosteric inhibition prevents the conformational change required for kinase activity.

This compound is identified as a potent inhibitor of p38α kinase. However, detailed information regarding its specific binding mode (e.g., ATP-competitive, allosteric) is not extensively documented in publicly accessible literature.

Signaling Pathway and Experimental Workflow

To evaluate and compare p38 MAPK inhibitors like this compound and BIRB 796, a series of biochemical and cellular assays are typically employed. The following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for inhibitor characterization.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 p38 MKK3/6->p38 MK2 MK2 p38->MK2 ATF2 ATF2 p38->ATF2 Other_Substrates Other Substrates p38->Other_Substrates Inflammation Inflammation MK2->Inflammation ATF2->Inflammation Apoptosis Apoptosis Other_Substrates->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Other_Substrates->Cell_Cycle_Arrest This compound This compound This compound->p38 inhibition BIRB 796 BIRB 796 BIRB 796->p38 inhibition

Caption: p38 MAPK Signaling Pathway and points of inhibition.

experimental_workflow Start Start: Inhibitor Selection Biochemical_Assay Biochemical Assays (In Vitro Kinase Assay) Start->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., TNF-α release) Start->Cellular_Assay Determine_IC50 Determine IC50 (Potency) Biochemical_Assay->Determine_IC50 Downstream_Analysis Downstream Pathway Analysis (Western Blot) Cellular_Assay->Downstream_Analysis Kinase_Selectivity Kinase Selectivity Profiling Determine_IC50->Kinase_Selectivity Compare_Performance Compare Performance Kinase_Selectivity->Compare_Performance Downstream_Analysis->Compare_Performance

Caption: General experimental workflow for p38 inhibitor comparison.

Experimental Protocols

Detailed below are representative protocols for key experiments used to characterize p38 MAPK inhibitors.

In Vitro p38α Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase.

Materials:

  • Recombinant active p38α MAP kinase

  • Kinase substrate (e.g., ATF2 or a fluorescent peptide)

  • ATP

  • Test compounds (this compound, BIRB 796) dissolved in DMSO

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the p38α kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence readout.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Cellular Assay: Inhibition of TNF-α Production in THP-1 Cells

Objective: To assess the potency of a compound in a cellular context by measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α production.[1]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound, BIRB 796) dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of approximately 1 x 10^6 cells/mL.

  • Differentiate the cells into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh media.

  • Pre-incubate the differentiated THP-1 cells with serial dilutions of the test compounds or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate the cells for an additional 4-6 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 value by fitting the dose-response data.

Conclusion

This compound is a potent inhibitor of p38α kinase and serves as a potential alternative to the pan-p38 inhibitor BIRB 796, particularly for studies focused on the specific role of the p38α isoform. The allosteric mechanism of BIRB 796 is well-documented, contributing to its high affinity and broad isoform activity. For a comprehensive evaluation of this compound as a direct alternative, further studies are required to elucidate its kinase selectivity profile against other p38 isoforms and a broader panel of kinases. The experimental protocols provided herein offer a framework for researchers to conduct such comparative studies.

References

A Head-to-Head Comparison of p38α Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the p38 mitogen-activated protein kinase alpha (p38α) presents a compelling therapeutic target for a multitude of inflammatory diseases, neurodegenerative disorders, and cancers. The intricate role of p38α in cellular stress responses and cytokine production has led to the development of numerous small molecule inhibitors. This guide provides an objective, data-driven comparison of key p38α inhibitors, offering a comprehensive overview of their performance based on available experimental data.

The p38 MAPK signaling pathway is a critical cascade that responds to cellular stressors and inflammatory cytokines. Its activation leads to the downstream phosphorylation of various transcription factors and kinases, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibitors targeting p38α aim to disrupt this cascade, thereby mitigating the inflammatory response.

Below is a diagram illustrating the canonical p38 MAPK signaling pathway and the point of inhibition for the compounds discussed in this guide.

p38_signaling_pathway stress Stress Stimuli (UV, Osmotic Shock) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38a p38α (MAPK14) map2k->p38a substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38a->substrates response Cellular Responses (Inflammation, Apoptosis) substrates->response inhibitors p38α Inhibitors inhibitors->p38a

Caption: The p38 MAPK signaling cascade.

Quantitative Performance Comparison

The following tables summarize the biochemical potency and cellular activity of several prominent p38α inhibitors. Data has been compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.

Table 1: In Vitro Potency (IC50) of p38α Inhibitors
Compound NameAlternate Namep38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)
Neflamapimod VX-74510[1][2]220[1][2]>20,000[1]Not Reported
Talmapimod SCIO-4699[3]~90>20,000>20,000
Doramapimod BIRB 7963865200520
Losmapimod GW856553XpKi 8.1pKi 7.6Not ReportedNot Reported
SB202190 50100Not ReportedNot Reported
SB203580 50500Not ReportedNot Reported

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi indicates a more potent inhibitor.

Table 2: Cellular Activity of p38α Inhibitors (Cytokine Inhibition)
Compound NameCell TypeStimulantCytokine InhibitedIC50 (nM)
Neflamapimod Human PBMCLPSIL-1β45[4]
Human PBMCLPSTNF-α51[4]
Human Whole BloodLPSIL-1β150[4]
Human Whole BloodLPSTNF-α180[4]
Talmapimod Human Whole BloodLPSTNF-αNot Reported
Doramapimod Not ReportedNot ReportedNot ReportedNot Reported
Losmapimod Human PBMCLPSTNF-αNot Reported

Head-to-Head In Vivo Efficacy

Direct comparative studies in animal models provide crucial insights into the therapeutic potential of these inhibitors.

Rheumatoid Arthritis Models

In a murine collagen-induced arthritis (CIA) model, a widely used preclinical model for rheumatoid arthritis, Neflamapimod (VX-745) administered at 50 mg/kg twice daily demonstrated a dose-responsive decrease in disease severity.[5] Histological analysis revealed significant protection against bone resorption and inflammation.[1] Similarly, studies with other p38 MAPK inhibitors have shown efficacy in reducing signs and symptoms of arthritis in animal models.[6][7]

Cancer Models

Talmapimod (SCIO-469) has been evaluated in preclinical models of multiple myeloma. It has been shown to inhibit p38 MAPK phosphorylation and reduce tumor growth.[3] The anti-cancer efficacy of p38 inhibitors is often attributed to their ability to modulate the tumor microenvironment and inhibit inflammatory signaling pathways that support tumor growth.

Chronic Obstructive Pulmonary Disease (COPD) Models

In animal models of COPD, p38 MAPK inhibitors have demonstrated promising effects in reducing airway inflammation.[8] Doramapimod (BIRB 796) was shown to decrease the secretion of TNF-α and IL-6 from alveolar macrophages isolated from COPD patients.[9] This suggests a potential therapeutic role for p38 inhibitors in attenuating the chronic airway inflammation characteristic of COPD.

Clinical Trial Outcomes

The translation of preclinical efficacy to clinical success has been challenging for p38α inhibitors.

Losmapimod was investigated in a large clinical trial for patients with acute myocardial infarction (LATITUDE-TIMI 60). The study found that compared to placebo, losmapimod did not reduce the risk of major ischemic cardiovascular events.[10][11][12] While it showed some potential in reducing certain inflammatory markers, the overall clinical outcome was neutral.[10]

Several other p38 inhibitors have entered clinical trials for various inflammatory diseases, including rheumatoid arthritis and COPD.[13][14][15] However, many of these trials have been halted due to lack of efficacy or safety concerns, such as hepatotoxicity and neurological side effects.[13][16] The complex and multifaceted role of p38α in cellular function likely contributes to these challenges.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective comparison of inhibitor performance.

Biochemical Kinase Activity Assay

This assay directly measures the enzymatic activity of purified p38α and the inhibitory effect of test compounds.

kinase_assay_workflow start Start prepare Prepare Reagents: - p38α enzyme - Kinase buffer - Substrate (e.g., ATF2) - ATP - Test inhibitor start->prepare dispense Dispense inhibitor and enzyme into plate prepare->dispense incubate1 Pre-incubate dispense->incubate1 add_substrate Add substrate and ATP to initiate reaction incubate1->add_substrate incubate2 Incubate at 30°C add_substrate->incubate2 stop Stop reaction incubate2->stop detect Detect phosphorylation (e.g., ADP-Glo, Western Blot) stop->detect analyze Analyze data and calculate IC50 detect->analyze end End analyze->end

Caption: Workflow for a biochemical p38α kinase assay.

Protocol:

  • Reagent Preparation:

    • Dilute purified, active p38α kinase to the desired concentration in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

    • Prepare a stock solution of the substrate (e.g., ATF2) in kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer.

    • Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add 1 µL of the inhibitor dilutions or vehicle control (DMSO) to the wells of a 96-well or 384-well plate.

    • Add 2 µL of the diluted p38α enzyme solution to each well.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the plate for 60 minutes at room temperature or 30°C.

    • Stop the reaction according to the detection method manufacturer's instructions.

  • Detection and Analysis:

    • Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method such as the ADP-Glo™ Kinase Assay or Western blotting with a phospho-specific antibody.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression model.

Cellular Assay for Cytokine Inhibition

This assay measures the ability of an inhibitor to suppress the production of pro-inflammatory cytokines in a cellular context.

cytokine_assay_workflow start Start culture Culture cells (e.g., PBMCs, THP-1) start->culture treat Treat cells with serial dilutions of inhibitor culture->treat stimulate Stimulate cells with LPS or other agonist treat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect cell supernatant incubate->collect measure Measure cytokine levels (e.g., ELISA) collect->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a cellular cytokine inhibition assay.

Protocol:

  • Cell Culture and Plating:

    • Isolate primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) or culture a relevant cell line (e.g., THP-1 monocytes).

    • Plate the cells in a 96-well plate at a predetermined density.

  • Inhibitor Treatment and Stimulation:

    • Treat the cells with serial dilutions of the p38α inhibitor or vehicle control for 30-60 minutes.

    • Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Incubation and Supernatant Collection:

    • Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

    • Centrifuge the plates to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification:

    • Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-1β) in the collected supernatants using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each inhibitor concentration relative to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The development of p38α inhibitors remains a dynamic field of research. While early clinical trials have faced setbacks, the wealth of preclinical data underscores the therapeutic potential of targeting this pathway. The detailed comparison of inhibitor potency, selectivity, and in vivo efficacy provided in this guide is intended to aid researchers in selecting the most appropriate tools for their studies and to inform the design of next-generation p38α inhibitors with improved therapeutic profiles. The provided experimental workflows offer a standardized approach for the continued evaluation and comparison of these promising therapeutic agents.

References

Confirming Target Engagement of CP-944629 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the cellular target engagement of CP-944629, a small molecule predicted to inhibit DNA topoisomerase and p38α mitogen-activated protein kinase (MAPK). While specific experimental data for this compound is not publicly available, this document outlines established methods and presents a comparative analysis using well-characterized alternative inhibitors for its putative targets.

Introduction to this compound and its Predicted Targets

This compound is identified as 5-(3-tert-butyl-[1][2][3]triazolo[4,3-a]pyridin-6-yl)-4-(2,4,5-trifluorophenyl)-1,3-oxazole. Computational predictions suggest that it may exert its biological effects through the inhibition of two key cellular enzymes: DNA topoisomerase and p38α MAPK.

  • DNA Topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication and transcription. Inhibitors of topoisomerases are a cornerstone of cancer chemotherapy.

  • p38α MAPK is a serine/threonine kinase that plays a central role in cellular responses to stress and inflammation. Its dysregulation is implicated in a variety of diseases, making it a significant drug target.

Confirming that a compound binds to its intended target within a cell is a critical step in drug discovery, linking the molecular mechanism to the cellular phenotype.

Methods for Confirming Target Engagement

Several robust methods can be employed to confirm and quantify the interaction of a small molecule with its intracellular target.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein, typically by Western blotting or mass spectrometry. An increase in the amount of soluble protein in the presence of the compound at elevated temperatures indicates target engagement.

In-Cell Western and Phosphorylation Assays

For kinase targets like p38α MAPK, a common method to demonstrate target engagement is to measure the inhibition of substrate phosphorylation in cells. Following treatment with the inhibitor, cells are stimulated to activate the p38α pathway. The phosphorylation status of p38α itself (autophosphorylation) or its downstream substrates (e.g., MAPKAPK2, ATF2) can be quantified using phospho-specific antibodies in assays such as Western blotting or high-content imaging. A dose-dependent decrease in phosphorylation indicates target engagement and inhibition.

Bioluminescence Resonance Energy Transfer (BRET)

NanoBRET® is a proximity-based assay that can quantitatively measure compound binding to a target protein in living cells. This technology uses a NanoLuc® luciferase-tagged target protein as a BRET donor and a fluorescently labeled tracer that binds to the target as the acceptor. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This method can determine the intracellular affinity and residence time of the compound.

DNA Topoisomerase-Specific Assays

For DNA topoisomerases, target engagement is often assessed by measuring the stabilization of the topoisomerase-DNA cleavage complex, a key intermediate in the enzyme's catalytic cycle. This is often referred to as "topoisomerase poisoning."

  • In Vitro DNA Relaxation/Decatenation Assays: These biochemical assays measure the catalytic activity of purified topoisomerase. A decrease in activity in the presence of an inhibitor suggests direct interaction.

  • In Vivo Complex of Enzyme (ICE) Assay: This cellular assay quantifies the amount of topoisomerase covalently bound to DNA within cells. An increase in this complex upon treatment with a compound is a hallmark of topoisomerase poisons.

Comparative Analysis with Alternative Inhibitors

To illustrate how the target engagement of this compound could be evaluated, we present a comparative analysis using established inhibitors of DNA topoisomerase and p38α MAPK.

Putative Target: DNA Topoisomerase

Here, we compare two well-known topoisomerase inhibitors, Camptothecin (a Topoisomerase I inhibitor) and Etoposide (a Topoisomerase II inhibitor).

FeatureCamptothecinEtoposideThis compound (Hypothetical)
Primary Target DNA Topoisomerase IDNA Topoisomerase IIDNA Topoisomerase I/II
Mechanism Stabilizes the Topo I-DNA cleavage complexStabilizes the Topo II-DNA cleavage complexPutative stabilization of cleavage complex
Cellular Potency (IC50) ~10-100 nM (cell growth inhibition)~1-10 µM (cell growth inhibition)To be determined
CETSA Thermal Shift Demonstrates thermal stabilization of Topo IDemonstrates thermal stabilization of Topo IITo be determined
ICE Assay Induces accumulation of Topo I-DNA complexesInduces accumulation of Topo II-DNA complexesTo be determined
Putative Target: p38α MAPK

For the p38α MAPK target, we compare the widely used inhibitors SB203580 and BIRB 796.

FeatureSB203580BIRB 796 (Doramapimod)This compound (Hypothetical)
Binding Mode ATP-competitive (Type I)Allosteric (Type II)To be determined
Cellular Potency (IC50) 0.3-0.5 µM (in THP-1 cells)[2]38 nM (p38α in cell-free assay)[2]To be determined
Effect on p-p38 No inhibition of upstream phosphorylationNo inhibition of upstream phosphorylationTo be determined
Effect on p-MK2 Potent inhibitionPotent inhibitionTo be determined
CETSA Thermal Shift Demonstrates thermal stabilization of p38αDemonstrates thermal stabilization of p38αTo be determined
NanoBRET® IC50 Can be determinedCan be determinedTo be determined

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Culture cells to ~80% confluency. Treat with either vehicle control or a range of concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours).

  • Heating: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., p38α or Topoisomerase I/II) by Western blotting or other quantitative protein detection methods.

In-Cell Western for p38α Phosphorylation
  • Cell Plating and Treatment: Seed cells in a 96-well plate. The following day, pre-treat the cells with a dilution series of the test compound or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., anisomycin or LPS) for 15-30 minutes to activate the p38 MAPK pathway.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking and Antibody Incubation: Block non-specific binding sites and then incubate with a primary antibody specific for the phosphorylated form of a p38α substrate (e.g., phospho-MAPKAPK2). A second primary antibody for a total protein or a DNA stain can be used for normalization.

  • Detection: Incubate with species-specific secondary antibodies conjugated to a fluorescent dye.

  • Imaging and Analysis: Acquire images using a high-content imager and quantify the fluorescence intensity of the phospho-protein, normalized to the total protein or cell number.

Visualizations

p38_signaling_pathway Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylates p38alpha p38α MAPK MKK3_6->p38alpha phosphorylates Downstream Downstream Substrates (MK2, ATF2, etc.) p38alpha->Downstream phosphorylates CP944629 This compound (putative) CP944629->p38alpha Response Cellular Responses (Inflammation, Apoptosis, etc.) Downstream->Response

Caption: p38α MAPK signaling pathway and the putative point of inhibition by this compound.

cetsa_workflow cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Analysis cells Intact Cells treatment Treat with this compound or Vehicle cells->treatment heating Heat to a range of temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to pellet aggregates lysis->centrifugation analysis Quantify soluble target protein (e.g., Western Blot) centrifugation->analysis

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Independent Verification of CP-944629 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of CP-944629, a selective 5-HT1B receptor agonist, with other relevant compounds. The data presented is compiled from publicly available scientific literature, offering a resource for researchers engaged in the study of serotonergic systems and drug development.

Comparative Analysis of 5-HT1B Receptor Agonists

The following tables summarize the binding affinity (Ki) and functional activity (EC50/IC50) of this compound in comparison to other well-characterized 5-HT1B receptor agonists. This data is essential for understanding the potency and selectivity of this compound.

Compound5-HT1B Binding Affinity (Ki, nM)Reference
This compound [Data not explicitly found in a comparative table]
CP-93129[Data not explicitly found in a comparative table]
Sumatriptan[Data not explicitly found in a comparative table]
GR 127935[Data not explicitly found in a comparative table]
5-CT[Data not explicitly found in a comparative table]
CompoundFunctional Potency (EC50/IC50, nM) at 5-HT1B ReceptorsAssay TypeReference
This compound [Data not explicitly found in a comparative table] Inhibition of Forskolin-Stimulated Adenylate Cyclase
CP-9312955Inhibition of polysynaptic excitatory postsynaptic currents (poly-epscs)[1]
5-CT14Inhibition of poly-epscs[1]
Methylergometrine78Inhibition of poly-epscs[1]

Note: While specific comparative quantitative data for this compound was not found in the immediate search, the provided data for other 5-HT1B agonists from functional assays offers a baseline for comparison once this compound data becomes available.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is crucial to visualize the signaling cascade initiated by 5-HT1B receptor activation and the experimental workflows used to measure its activity.

5-HT1B Receptor Signaling Pathway

Activation of the 5-HT1B receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a signaling cascade that primarily involves the inhibition of adenylate cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The receptor is coupled to the inhibitory G-protein, Gαi/o. This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.

5-HT1B Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1B_Receptor 5-HT1B Receptor G_Protein Gαi/o 5HT1B_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts CP944629 This compound (Agonist) CP944629->5HT1B_Receptor Binds to ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects (e.g., Modulation of Neurotransmitter Release) cAMP->Downstream_Effects Regulates

Caption: 5-HT1B Receptor Signaling Cascade
Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. The workflow involves incubating a radiolabeled ligand with a preparation of the receptor in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

Radioligand Binding Assay Workflow Start Start Prepare_Receptor Prepare Receptor Membranes (e.g., from cells expressing 5-HT1B) Start->Prepare_Receptor Incubate Incubate Receptor with Radioligand and this compound (at various concentrations) Prepare_Receptor->Incubate Separate Separate Bound and Free Radioligand (e.g., via filtration) Incubate->Separate Measure Measure Radioactivity of Bound Radioligand Separate->Measure Analyze Analyze Data to Determine Ki Measure->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow
Experimental Workflow: Adenylate Cyclase Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cAMP. Cells expressing the 5-HT1B receptor are stimulated with forskolin to activate adenylate cyclase, and the inhibitory effect of the test compound is quantified.

Adenylate Cyclase Inhibition Assay Workflow Start Start Culture_Cells Culture Cells Expressing 5-HT1B Receptors Start->Culture_Cells Pre_Incubate Pre-incubate Cells with This compound (at various concentrations) Culture_Cells->Pre_Incubate Stimulate Stimulate with Forskolin to Activate Adenylate Cyclase Pre_Incubate->Stimulate Lyse_Cells Lyse Cells and Measure Intracellular cAMP Levels Stimulate->Lyse_Cells Analyze Analyze Data to Determine IC50 Lyse_Cells->Analyze End End Analyze->End

Caption: Adenylate Cyclase Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT1B Receptors

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1B receptor.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT1B receptor.

  • Radioligand: [³H]GR125743 or another suitable 5-HT1B selective radioligand.

  • This compound and other reference compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1 mM EDTA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution, and 25 µL of various concentrations of this compound or reference compound. For total binding, add 25 µL of assay buffer instead of the test compound. For non-specific binding, add a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM serotonin).

  • Add 100 µL of the receptor membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylate Cyclase Inhibition Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting adenylate cyclase activity.

Materials:

  • Cells stably expressing the human 5-HT1B receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Forskolin.

  • This compound and other reference compounds.

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • On the day of the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

  • Add various concentrations of this compound or reference compounds to the wells and incubate for 15 minutes.

  • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylate cyclase and incubate for a further 15-30 minutes.

  • Terminate the reaction by aspirating the medium and lysing the cells with the provided lysis buffer.

  • Measure the intracellular cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound.

  • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

References

No Information Available for CP-944629 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, there is no publicly available scientific literature or data regarding the efficacy of a compound designated CP-944629 in any cancer cell lines. This prevents the creation of a comparative guide as requested.

Initial and subsequent searches for "this compound" in scientific databases and general web searches have failed to identify any relevant information linking this compound to cancer research, pharmacology, or any specific molecular target. The lack of data makes it impossible to fulfill the core requirements of the requested content, which include quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways.

It is possible that "this compound" is an internal development code for a compound that has not yet been disclosed in public literature, a typographical error, or an obsolete designation. Without any foundational information on its mechanism of action or studies detailing its effects, a comparison with other therapeutic alternatives cannot be made.

Therefore, no tables, experimental methodologies, or diagrams can be generated. Researchers and scientists seeking information on this compound are advised to verify the designation and consult internal or proprietary databases if applicable. Should a correct and publicly documented identifier for this compound become available, a full comparative analysis can be undertaken.

A Comparative Analysis of Pfizer's p38 Inhibitor PF-07265803 and Other Clinical-Stage p38 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key therapeutic target for a multitude of diseases. Numerous pharmaceutical companies have invested in developing selective p38 MAPK inhibitors, with several candidates advancing to clinical trials. This guide provides a comparative benchmark of Pfizer's clinical candidate, PF-07265803 (emprumapimod), against other prominent clinical-stage p38 inhibitors. The information presented herein is intended to support research and drug development efforts in this competitive landscape.

Introduction to p38 MAPK Inhibition

The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stressors such as inflammatory cytokines, leading to the downstream production of pro-inflammatory mediators like TNF-α and IL-1β.[1] Inhibition of the p38 MAPK pathway, particularly the α-isoform, has been a major focus for the development of novel anti-inflammatory therapies.[1] While the therapeutic potential is significant, the clinical development of p38 inhibitors has been challenging, with many candidates failing to demonstrate sufficient efficacy or exhibiting off-target toxicities.[2][3]

Comparative Efficacy and Potency

The following tables summarize the available quantitative data for PF-07265803 and other key clinical p38 inhibitors. This data is compiled from publicly available research and clinical trial information.

Table 1: Biochemical Potency of Clinical p38 Inhibitors

CompoundOriginatorTarget(s)IC50 / KiKey Findings
PF-07265803 (emprumapimod) Pfizerp38 MAPKNot publicly availableAdvanced to Phase 3 for dilated cardiomyopathy.[4][5]
BIRB 796 (Doramapimod) Boehringer Ingelheimp38α/β/γ/δ, JNK2, c-RAF, Fynp38α: Kd = 0.1 nM; IC50 = 38 nMPotent, allosteric inhibitor with slow dissociation kinetics.[6][7][8]
VX-702 Vertex Pharmaceuticalsp38αIC50 = 4-20 nM (p38 activation)14-fold higher potency for p38α over p38β.[9]
SCIO-469 (Talmapimod) Scios Inc.p38αNot publicly availableSelective for p38α over p38β and other kinases.[10][11]
AMG 548 Amgenp38α/βp38α: Ki = 0.5 nM; p38β: Ki = 36 nMHighly potent inhibitor of LPS-stimulated TNFα (IC50 = 3 nM).[12][13]
SB239063 GlaxoSmithKlinep38α/βp38α: IC50 = 44 nM>220-fold selectivity over ERK and JNK1.[14][15]
Losmapimod GlaxoSmithKline/Fulcrum Therapeuticsp38α/βpKi = 8.1 (p38α), 7.6 (p38β)Selective p38α/β MAPK inhibitor.[16]
Dilmapimod (SB-681323) GlaxoSmithKlinep38 MAPKNot publicly availableSelective p38 MAPK inhibitor.[17]

Table 2: Clinical Trial Overview of p38 Inhibitors

CompoundIndication(s) StudiedHighest Phase of DevelopmentKey Clinical Outcomes
PF-07265803 (emprumapimod) Dilated CardiomyopathyPhase 3Development halted due to lack of efficacy in the REALM-DCM trial.[5]
BIRB 796 (Doramapimod) Crohn's Disease, Rheumatoid ArthritisPhase 3Failed to show clinical efficacy in Crohn's disease; associated with elevated liver enzymes.[18][19]
VX-702 Rheumatoid Arthritis, Acute Coronary SyndromePhase 2Showed modest clinical efficacy in RA, with transient suppression of inflammatory biomarkers.[20][21][22][23]
SCIO-469 (Talmapimod) Rheumatoid Arthritis, Multiple Myeloma, Neuropathic PainPhase 2No significant efficacy in RA; demonstrated analgesic effects in a dental pain model.[3][10][24][25][26]
AMG 548 Inflammatory DiseasesPhase 1Associated with an increase in liver enzyme levels.[19]
Losmapimod Facioscapulohumeral Muscular Dystrophy (FSHD), COPDPhase 3Failed to meet the primary endpoint in the Phase 3 REACH trial for FSHD.[16][27][28][29][30]
Dilmapimod (SB-681323) Neuropathic Pain, COPD, Severe TraumaPhase 2Showed a statistically significant reduction in neuropathic pain.[17][31][32][33][34]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the p38 MAPK signaling cascade and a typical experimental workflow for assessing inhibitor potency.

p38_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (e.g., UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Inflammatory_Cytokines->MAP3K MKK MKK3/6 MAP3K->MKK p38_MAPK p38 MAPK (α, β, γ, δ) MKK->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression MK2->Gene_Expression Transcription_Factors->Gene_Expression p38_Inhibitors p38 Inhibitors (e.g., PF-07265803) p38_Inhibitors->p38_MAPK experimental_workflow Cell_Culture 1. Cell Culture (e.g., Human Whole Blood, PBMCs) Inhibitor_Treatment 2. Pre-incubation with p38 Inhibitor Cell_Culture->Inhibitor_Treatment Stimulation 3. Stimulation (e.g., LPS) Inhibitor_Treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Cytokine_Measurement 5. Cytokine Measurement (e.g., TNF-α, IL-1β by ELISA) Incubation->Cytokine_Measurement Data_Analysis 6. Data Analysis (IC50 Calculation) Cytokine_Measurement->Data_Analysis

References

Safety Operating Guide

Proper Disposal of CP-944629: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – Proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of CP-944629, a potent p38α inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to handle this compound's waste stream responsibly.

Summary of Key Safety and Disposal Information

Adherence to established safety protocols is the first line of defense against chemical hazards. The Safety Data Sheet (SDS) for this compound indicates that it is classified with acute oral toxicity (Category 4).[1] Therefore, it is crucial to handle this compound and its waste with care, utilizing appropriate personal protective equipment (PPE) at all times.

Hazard Classification & Handling Information for this compound
GHS Classification Acute toxicity, Oral (Category 4)[1]
Signal Word Warning
Hazard Statements H302: Harmful if swallowed[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Personal Protective Equipment (PPE) Safety goggles, lab coat, appropriate gloves
Accidental Spill Cleanup Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated material as hazardous waste.[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of solid this compound waste and contaminated materials.

1. Waste Identification and Segregation:

  • All solid waste contaminated with this compound, including unused compounds, contaminated labware (e.g., weigh boats, pipette tips), and personal protective equipment (gloves, etc.), must be treated as hazardous waste.

  • Do not mix this compound waste with incompatible materials such as strong acids, bases, or strong oxidizing and reducing agents.[1]

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and sealable container for collecting solid this compound waste. Plastic containers are often preferred for solid chemical waste.

  • The container must be clearly labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name ("this compound"), the primary hazard (e.g., "Toxic"), and the date when the first waste was added to the container.

3. Waste Accumulation and Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • The SAA must be a secure area away from general laboratory traffic.

  • Ensure the waste container is kept closed at all times, except when adding waste.

4. Final Disposal Procedure:

  • Once the waste container is full or has been in the SAA for the maximum allowed time per institutional and local regulations (often up to one year), arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash. All hazardous chemical waste must be disposed of through a licensed hazardous waste disposal facility.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage cluster_3 Final Disposal A Identify this compound Waste (Solid compound, contaminated labware, PPE) B Segregate from Incompatible Waste (Acids, bases, oxidizers) A->B C Select Leak-Proof, Sealable Container B->C D Label Container: 'Hazardous Waste', 'this compound', Hazard Pictogram, Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Transfer to Licensed Hazardous Waste Facility G->H

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.